molecular formula C21H20O10 B1590216 Baicalein 6-O-glucoside CAS No. 28279-72-3

Baicalein 6-O-glucoside

Cat. No.: B1590216
CAS No.: 28279-72-3
M. Wt: 432.4 g/mol
InChI Key: WTYYPLMAODUDGW-UHFFFAOYSA-N
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Description

Significance of Flavonoids in Natural Product Research and Pharmacology

Flavonoids are a diverse group of natural compounds with variable phenolic structures that are widely found in plants. mdpi.com With over 9,000 identified members, they are categorized into several subgroups, including flavones, flavonols, isoflavones, flavanones, anthocyanins, and flavanols. mdpi.commdpi.com These compounds are integral secondary metabolites in plant tissues, contributing to growth, development, and stress responses. mdpi.com

In the realm of natural product research and pharmacology, flavonoids are of significant interest due to their extensive range of biological activities. aboutscience.eunih.gov They are particularly recognized for their antioxidant and anti-inflammatory properties. aboutscience.eu The pharmacological potential of flavonoids extends to anticancer, antidiabetic, antimicrobial, anti-aging, neuroprotective, cardioprotective, and hepatoprotective effects. aboutscience.eunih.gov The structural diversity of flavonoids allows them to interact with various molecular targets and signaling pathways within the body, making them promising candidates for the development of new drugs. aboutscience.eunih.gov

Structural and Functional Context of Baicalein 6-O-Glucoside within Flavone Glycoside Classification

This compound belongs to the flavone subclass of flavonoids. mdpi.com Flavones are characterized by a 2-phenylchromen-4-one backbone. mdpi.com The structure of this compound consists of the aglycone baicalein (5,6,7-trihydroxyflavone) attached to a glucose molecule at the 6-hydroxyl group. biosynth.comnih.govwikipedia.org This glycosidic linkage significantly influences the compound's properties.

Glycosylation, the attachment of a sugar moiety, is a common modification of flavonoids and plays a crucial role in their biological function. mdpi.com In the case of this compound, the addition of the glucose unit generally increases its water solubility compared to its aglycone, baicalein. nih.gov This enhanced solubility can improve its bioavailability, a critical factor for therapeutic applications. nih.govnih.gov The glycoside form is often a pro-drug, which, after administration, can be hydrolyzed by enzymes in the body to release the active aglycone, baicalein. nih.govpulsus.com

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is primarily focused on its synthesis, biological activities, and potential therapeutic applications.

Synthesis and Production: Researchers are exploring both chemical and enzymatic methods for the synthesis of this compound. nih.govresearchgate.net Enzymatic synthesis using transglycosylation is being investigated as a method to produce glycosylated derivatives of baicalein with improved properties. nih.gov Additionally, metabolic engineering in microorganisms like yeast is being explored for the de novo biosynthesis of baicalein glycosides. researchgate.net

Pharmacological Activities: A significant area of research is the investigation of the pharmacological properties of this compound. Studies have indicated its potential as an anti-inflammatory agent. nih.gov Research has shown that it can suppress the production of inflammatory mediators like nitric oxide. nih.gov Furthermore, its role in modulating cellular signaling pathways related to inflammation and oxidative stress, such as the Nrf2 pathway, is an active area of investigation. nih.gov

Metabolism and Bioavailability: Understanding the metabolic fate of this compound is another key research trajectory. Studies have shown that after oral administration, baicalin (baicalein 7-O-glucuronide), a related compound, is metabolized to its aglycone, baicalein, by intestinal microbiota. mdpi.com It is believed that this compound may follow a similar metabolic pathway. pulsus.com Research is ongoing to fully elucidate its absorption, distribution, metabolism, and excretion profiles.

Potential Therapeutic Applications: The potential therapeutic uses of this compound are being explored, particularly in the context of inflammatory diseases. nih.gov Its ability to be converted to the bioactive baicalein within cells suggests its potential as a more bioavailable precursor for delivering the therapeutic effects of baicalein. nih.gov

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYYPLMAODUDGW-QOUKUZOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498465
Record name 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28279-72-3
Record name Baicalein 6-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28279-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies

Botanical Distribution and Primary Sources

Baicalein 6-O-glucoside, a flavonoid glycoside, is a naturally occurring compound found in a variety of plant species. Its distribution spans several genera, with notable concentrations in specific botanical sources.

Scutellaria baicalensis Georgi as a Major Source

Scutellaria baicalensis Georgi, commonly known as Chinese skullcap, stands out as a primary and well-documented source of this compound. biosynth.comresearchgate.net The roots of this plant, a fundamental herb in traditional Chinese medicine, are particularly rich in flavonoids. mdpi.comnih.gov Among the numerous flavonoids present, this compound is a significant constituent alongside its aglycone, baicalein, and other related compounds like baicalin and wogonoside. biosynth.commdpi.commdpi.comtandfonline.com The concentration of these flavonoids, including this compound, can be substantial, making up a significant portion of the dried root mass. mdpi.com Research has shown that the specific flavonoid profile can vary between different tissues of the plant, with the roots being a primary site of accumulation for baicalin and baicalein. mdpi.com

Identification in Other Plant Genera (e.g., Thymus, Oroxylum)

Beyond Scutellaria baicalensis, this compound has been identified in other plant genera, highlighting its broader distribution in the plant kingdom.

Oroxylum indicum : Commonly known as the Indian trumpet tree, Oroxylum indicum is another significant source of this compound, where it is also referred to as tetuin. wikipedia.orgnih.govneist.res.in The compound has been isolated from various parts of the plant, including the seeds and stem-bark. wikipedia.orgnih.govkoreascience.kr The seeds, in particular, are noted to contain tetuin along with other flavonoids like chrysin and oroxylin A. nih.gov

Thymus : Species within the Thymus genus, commonly known as thyme, have also been reported to contain this compound. targetmol.comchemfaces.comchemfaces.com For instance, it has been identified as a natural product in Thymus serpyllum L. (wild thyme). targetmol.comchemfaces.com The presence of this compound contributes to the complex phytochemical profile of this genus, which is known for its aromatic and medicinal properties. turkjps.org

Botanical Sources of this compound

Plant GenusSpecific SpeciesCommon NamePlant Part(s)
ScutellariaScutellaria baicalensis GeorgiChinese SkullcapRoots biosynth.commdpi.com
OroxylumOroxylum indicumIndian Trumpet TreeSeeds, Stem-bark wikipedia.orgnih.govkoreascience.kr
ThymusThymus serpyllum L.Wild ThymeHerbs targetmol.comchemfaces.com

Advanced Extraction and Purification Techniques for Glycosidic Flavonoids

The isolation of this compound and other glycosidic flavonoids from plant matrices necessitates sophisticated extraction and purification methodologies to ensure high yield and purity. Given that flavonoids in nature are often in a glycosidic form, polar solvents such as methanol, ethanol, acetone, and water are typically employed for extraction. mdpi.com

Conventional methods like maceration and Soxhlet extraction, while simple, often suffer from long extraction times and high solvent consumption. mdpi.commdpi.com To overcome these limitations, modern and more efficient techniques have been developed. nih.govresearchgate.net

Advanced Extraction Techniques:

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. mdpi.comnih.gov UAE is considered an environmentally friendly method as it often requires less solvent and can be performed at lower temperatures (typically 30–60 °C), making it suitable for thermolabile compounds. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction of target compounds. nih.govnih.gov This method significantly reduces extraction time compared to traditional techniques. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses solvents at elevated temperatures and pressures. mdpi.comnih.gov These conditions increase the solubility and diffusion rate of the analytes, resulting in a more efficient extraction. mdpi.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. mdpi.comnih.gov By modifying the temperature and pressure, the solvating power of the fluid can be tailored to selectively extract specific compounds. mdpi.com

Purification Techniques:

Following extraction, the crude extract contains a mixture of compounds that require further separation and purification.

Macroporous Resin Column Chromatography: This is a widely used technique for the purification of flavonoids from crude extracts. It offers good selectivity, the potential for resin recycling, and is suitable for large-scale preparations. The process involves loading the extract onto the column and then eluting the adsorbed compounds with a gradient of solvents, typically ethanol-water mixtures of increasing ethanol concentration.

Sephadex Column Chromatography: This size-exclusion chromatography method is often used for further purification. For instance, Sephadex LH-20 is commonly used with a solvent like methanol to separate flavonoids based on their molecular size. jmp.irrsc.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. mdpi.com It is particularly effective for separating and purifying multiple components from complex plant extracts. nih.govmdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity of the final compound, preparative RP-HPLC is often employed as a final purification step. rsc.org This technique allows for the isolation of individual compounds with high resolution. rsc.org

Comparison of Advanced Extraction Techniques for Flavonoids

TechniquePrincipleAdvantagesCommon Solvents
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. mdpi.comFaster extraction, reduced solvent consumption, suitable for heat-sensitive compounds. mdpi.comnih.govEthanol, Methanol, Water nih.gov
Microwave-Assisted Extraction (MAE) Uses microwave energy to rapidly heat the solvent and sample. nih.govVery fast extraction times, reduced solvent volume. mdpi.comnih.govEthanol, Methanol nih.gov
Pressurized Liquid Extraction (PLE) Employs solvents at high temperature and pressure to increase extraction efficiency. mdpi.comFaster than conventional methods, lower solvent usage. mdpi.comMethanol-water mixtures mdpi.com
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. mdpi.comEnvironmentally friendly, high selectivity. nih.govSupercritical CO2, often with a modifier like ethanol. mdpi.com

Biological Activities and Pharmacological Potential

Anti-inflammatory Modulatory Effects

The anti-inflammatory effects of baicalein and its glycosides are well-documented, involving the modulation of key signaling pathways, suppression of pro-inflammatory mediators, and regulation of immune cell functions.

Inhibition of Inflammatory Signaling Pathways

Baicalein and its derivatives have been shown to exert significant anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway. mdpi.comresearchgate.net This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes. frontiersin.org Studies have demonstrated that baicalein can suppress the activation of NF-κB, thereby attenuating the inflammatory cascade. researchgate.netnih.gov This regulation is a key mechanism underlying its therapeutic potential in inflammatory conditions. The anti-inflammatory effects of baicalein are mediated by blocking NF-κB activation through various signal transductions. frontiersin.org

In models of vascular inflammation, baicalin, a related compound, has been observed to inhibit the nuclear translocation of NF-κB p65. researchgate.net Similarly, baicalein has been shown to reduce the levels of phosphorylated IκB, a crucial step in NF-κB activation. nih.gov This inhibitory action on the NF-κB pathway has been noted in various cell types, including macrophages and endothelial cells, highlighting its broad anti-inflammatory capacity. mdpi.comnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation that is modulated by baicalein. nih.gov Research indicates that baicalein can inhibit the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). frontiersin.orgmdpi.com By downregulating the activation of these kinases, baicalein can effectively reduce the production of inflammatory mediators. frontiersin.org

Baicalein and its related compounds have been found to interact with the NLRP3 inflammasome and Toll-like receptor (TLR) signaling pathways, which are critical components of the innate immune response. frontiersin.org The activation of the NLRP3 inflammasome is a key step in the production of potent pro-inflammatory cytokines such as IL-1β and IL-18. nih.gov

Studies have shown that baicalein can inhibit the activation of the NLRP3 inflammasome, thereby reducing the maturation and secretion of these cytokines. frontiersin.orgnih.gov This inhibition is often linked to the upstream regulation of the NF-κB pathway, which is necessary for the priming step of inflammasome activation. nih.gov Furthermore, baicalein has been reported to modulate TLR4 signaling, a key receptor that recognizes bacterial endotoxins and initiates inflammatory responses. frontiersin.org By interfering with these pathways, baicalein can effectively dampen the inflammatory response at multiple levels. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Suppression of Pro-inflammatory Cytokine and Mediator Expression

A significant aspect of the anti-inflammatory activity of baicalein 6-O-glucoside and its aglycone, baicalein, is the suppression of a wide array of pro-inflammatory cytokines and mediators. researchgate.netmdpi.com

Research has consistently demonstrated that baicalein can significantly reduce the production of key cytokines such as:

Tumor Necrosis Factor-alpha (TNF-α) researchgate.netresearchgate.net

Interleukin-6 (IL-6) researchgate.netresearchgate.net

Interleukin-1β (IL-1β) researchgate.net

In addition to these major cytokines, baicalein has been shown to inhibit the expression of other inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.org This broad-spectrum suppression of pro-inflammatory molecules contributes to its potent anti-inflammatory effects observed in various experimental models. wjgnet.com

Pro-inflammatory Cytokine/MediatorEffect of Baicalein/BaicalinReferences
Tumor Necrosis Factor-alpha (TNF-α)Suppression of expression and production. researchgate.netresearchgate.net
Interleukin-6 (IL-6)Inhibition of production and gene expression. researchgate.netresearchgate.netmdpi.com
Interleukin-1β (IL-1β)Reduction in production and gene expression. researchgate.net
Cyclooxygenase-2 (COX-2)Inhibition of expression. frontiersin.org
Inducible Nitric Oxide Synthase (iNOS)Suppression of expression. frontiersin.org

Impact on Immune Cell Activation and Function

The anti-inflammatory properties of baicalein extend to its ability to modulate the activation and function of various immune cells, including macrophages, T cells, and mast cells. researchgate.net

Macrophages: Baicalein has been shown to inhibit the activation of macrophages, key cells in the inflammatory response. researchgate.net It can suppress the M1 polarization of macrophages, which is the pro-inflammatory phenotype, and reduce their production of inflammatory cytokines. researchgate.net Studies using macrophage cell lines like RAW 264.7 have demonstrated that baicalin can significantly decrease the production of various inflammatory mediators upon stimulation with lipopolysaccharide (LPS). nih.govnih.govresearchgate.net

T cells: Research indicates that baicalein can inhibit the activation and proliferation of T lymphocytes. researchgate.net This includes suppressing the secretion of cytokines by T cells, which plays a role in orchestrating the adaptive immune response. researchgate.net

Mast cells: Mast cells are crucial in allergic and inflammatory reactions. haematologica.org Baicalein has been found to inhibit the activation of mast cells and the subsequent release of inflammatory mediators. researchgate.net For instance, it can suppress the production of cytokines from human mast cells, suggesting its potential in managing allergic disorders. mdpi.com

Immune Cell TypeEffect of Baicalein/BaicalinReferences
MacrophagesInhibits activation and pro-inflammatory cytokine production. researchgate.netresearchgate.netnih.gov
T cellsInhibits activation, proliferation, and cytokine secretion. researchgate.net
Mast cellsInhibits activation and release of inflammatory mediators. researchgate.netmdpi.com

Vascular Inflammation Attenuation

Vascular inflammation is a critical factor in the development of various cardiovascular diseases, including atherosclerosis. The therapeutic potential of baicalein and its glycosides in mitigating vascular inflammation has been a subject of significant research. Baicalein has been shown to suppress vascular inflammatory processes induced by high glucose by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. nih.govkoreascience.kr

Pretreatment with baicalein has been observed to reduce the expression of cell adhesion molecules (CAMs) and decrease monocyte adhesion to endothelial cells, which are crucial steps in the progression of atherosclerosis. nih.govkoreascience.kr It also attenuates the production of pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.netmdpi.com These anti-inflammatory effects are linked to the inhibition of signaling pathways like NF-κB and mitogen-activated protein kinases (MAPKs). researchgate.netmdpi.comresearchgate.net this compound is investigated for these properties, with its mode of action believed to involve the modulation of these same key signaling pathways associated with inflammation. biosynth.com

Antioxidative Stress Response Mechanisms

This compound exhibits potent antioxidant properties, primarily through the direct scavenging of reactive oxygen species (ROS), which mitigates oxidative damage at a cellular level. biosynth.com The core structure, baicalein, is a powerful antioxidant due to the catechol moieties in its A-ring, which can donate electrons to neutralize free radicals. researchgate.netscirp.org

Studies have demonstrated that baicalein effectively scavenges various ROS, including superoxide anions and hydroxyl radicals. researchgate.netscirp.org It has been shown to reduce intracellular ROS levels in different cell types, including human keratinocytes and Schwann cells, protecting them from oxidative damage. biomolther.orgmedsci.org This direct radical-scavenging activity helps protect crucial cellular components like DNA, lipids, and proteins from oxidative harm. biomolther.org The antioxidant function of this compound is attributed to this inherent ROS-scavenging capability of its aglycone. biosynth.com

Table 1: Research Findings on Direct ROS Scavenging by Baicalein
Experimental ModelObservationKey FindingsReference
DPPH Radical Scavenging AssayBaicalein scavenged DPPH radicals in a concentration-dependent manner.Demonstrates direct free-radical quenching ability. biomolther.org
Electron Spin Resonance SpectrometryBaicalein effectively scavenged hydroxyl radicals and superoxide anions.Shows specificity in scavenging different types of ROS. biomolther.org
Human HaCaT KeratinocytesBaicalein reduced intracellular ROS generation induced by H₂O₂ and UVB radiation.Highlights protective effect against environmentally-induced oxidative stress. biomolther.org
RT4-D6P2T Schwann CellsPretreatment with baicalein effectively attenuated ROS levels released by H₂O₂ treatment.Confirms potent intracellular ROS scavenging effect. medsci.org

Beyond direct scavenging, a key antioxidative mechanism of baicalein involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. acs.orgnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of endogenous antioxidant and detoxification enzymes. dovepress.com

Direct Scavenging of Reactive Oxygen Species (ROS)

Anti-neoplastic and Chemopreventive Activities

This compound is studied for its potential anticancer effects, which are primarily attributed to the well-documented activities of its aglycone, baicalein. biosynth.com Baicalein has been shown to inhibit the proliferation of a wide range of human cancer cells, including those of the breast, prostate, lung, and colon. nih.govmdpi.comnih.govspandidos-publications.com This anti-proliferative effect is often mediated by inducing cell cycle arrest, for instance, at the G1 or S phases. nih.govmdpi.com

Furthermore, baicalein demonstrates significant anti-metastatic properties. mdpi.com Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Baicalein has been found to inhibit key processes in metastasis, such as cell migration and invasion. nih.govresearchgate.netmdpi.com The mechanisms behind this inhibition often involve the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. mdpi.complos.org Additionally, baicalein can suppress signaling pathways implicated in metastasis, such as the ERK/MAPK, Wnt/β-catenin, and caveolin-1/AKT/mTOR pathways. nih.govresearchgate.netplos.orgnih.gov

Table 2: Research Findings on Baicalein's Inhibition of Cancer Proliferation and Metastasis
Cancer Type / Cell LineObserved EffectKey Molecular Pathway/TargetReference
Prostate Cancer (DU145, PC-3)Inhibited proliferation, migration, and invasion.Inhibition of Caveolin-1/AKT/mTOR pathway. nih.gov
Breast Cancer (MDA-MB-231)Inhibited proliferation, migration, and invasion. Suppressed tumor metastasis in vivo.Downregulation of MAPK, SATB1, and Wnt/β-catenin pathways. mdpi.commdpi.com
Hepatocellular Carcinoma (MHCC97H)Inhibited invasion and metastasis in vitro and in vivo.Suppression of the ERK pathway, leading to reduced MMP-2/9. plos.org
Renal Cancer (A498, 786-O)Inhibited proliferation, migration, and invasion.Inhibition of ERK and p38 MAPK pathways. researchgate.net
Nasopharyngeal Carcinoma (NPC)Inhibited metastatic phenotypes (migration, invasion, adhesion).Downregulation of integrin β8 and the focal adhesion pathway. nih.gov

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Baicalein is a potent inducer of apoptosis in numerous cancer cell lines, an activity for which this compound is also being investigated. biosynth.comnih.govmdpi.comspandidos-publications.com The pro-apoptotic effects of baicalein are multifaceted and involve the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.comspandidos-publications.com

In the intrinsic pathway, baicalein can disrupt the mitochondrial membrane potential. nih.govmdpi.com This is often achieved by modulating the Bcl-2 family of proteins, specifically by upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2. mdpi.comnih.gov This shift leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in cell death. nih.govmdpi.comspandidos-publications.com

In the extrinsic pathway, baicalein has been shown to increase the expression of death receptors, such as DR5, on the surface of cancer cells, making them more susceptible to apoptosis initiated by ligands like TRAIL. mdpi.com This process typically involves the activation of caspase-8. spandidos-publications.comnih.gov In many cases, baicalein-induced apoptosis is also linked to the generation of reactive oxygen species (ROS), which act as signaling molecules to trigger the apoptotic cascade through mitochondrial dysfunction. nih.govmdpi.comspandidos-publications.com

Table 3: Research Findings on Baicalein-Induced Apoptosis in Cancer Cells
Cancer Type / Cell LineMechanism of Apoptosis InductionKey Molecular EventsReference
Bladder Cancer (5637)Activation of intrinsic and extrinsic pathways.Activation of caspase-3, -8, -9; loss of mitochondrial membrane potential; downregulation of cIAP-1/2. spandidos-publications.com
Breast Cancer (MCF-7, MDA-MB-231)ROS-mediated mitochondrial pathway; PI3K/AKT pathway inhibition.Increased Bax/Bcl-2 ratio; ROS generation; cytochrome c release; caspase-3 activation. nih.govmdpi.comnih.gov
Cervical Cancer (C33A, HeLa)Activation of mitochondrial and death-receptor pathways.Activation of caspase-3; increased Bax/Bcl-2 ratio; activation of Fas/FasL. mdpi.comspandidos-publications.com
Leukemia (CCRF-CEM)Mitochondria-dependent and death receptor signaling.Activation of caspase-3, -8, -9; cleavage of Bid. nih.gov
Gastric Cancer (HGC-27, SGC-7901)Suppression of PI3K/AKT/mTOR signaling pathway.Upregulation of cleaved Caspase-3; downregulation of Bcl-2.

Cell Cycle Arrest in Cancer Cell Lines

Baicalin has demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. nih.govoncotarget.com This mechanism is crucial in preventing the uncontrolled division that characterizes cancer.

In human colon cancer cell lines, such as HCT116 and SW480, treatment with baicalin led to a significant arrest of cells in the S phase of the cell cycle. oncotarget.com Similarly, in colorectal cancer (CRC) cells, baicalin was found to induce cell cycle arrest primarily at the G1 phase. jcancer.org This G1-phase arrest was associated with a notable decrease in the levels of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E1, and Cyclin B1. jcancer.org

Furthermore, in lung cancer cell lines H1299 and H1650, baicalin was shown to block the G1/S transition, effectively stopping the cells from proceeding from the G1 to the S phase. This effect was linked to the downregulation of proteins that regulate this transition, such as CDK2, CDK4, and Cyclin E2. Studies on baicalein, the aglycone of baicalin, have also shown its capability to induce cell cycle arrest. For instance, in lung squamous cell carcinoma, baicalein caused an increase in the S-phase cell population. mdpi.comnih.gov In prostate cancer cells, baicalein has been observed to arrest growth at the G1 and S phases. nih.gov

Table 1: Effect of Baicalin on Cell Cycle Arrest in Various Cancer Cell Lines

Cancer Cell Line Compound Effect on Cell Cycle Key Molecular Changes Reference
HCT116, SW480 (Colon) Baicalin S phase arrest - oncotarget.com
RKO, HCT116 (Colorectal) Baicalin G1 phase arrest ↓ Cyclin D1, Cyclin E1, Cyclin B1 jcancer.org
H1299, H1650 (Lung) Baicalin G1/S transition block ↓ CDK2, CDK4, Cyclin E2
Lung Squamous Carcinoma Baicalein S phase arrest ↓ cdk 4, cyclin-D1, -B1 nih.gov
Prostate Cancer Baicalein G1 and S phase arrest - nih.gov
T24 (Bladder) Baicalein G1/S phase arrest - mdpi.com

Modulation of Specific Oncogenic Signaling Cascades

Baicalin and its aglycone, baicalein, exert their anticancer effects by modulating a variety of signaling pathways that are often dysregulated in cancer. mdpi.commdpi.comnih.gov

One of the key pathways affected is the Akt/mTOR signaling cascade. In lung cancer cells, baicalin was found to significantly inhibit this pathway, which is a crucial determinant in baicalin-induced cell cycle arrest. The expression of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) was markedly downregulated following baicalin treatment. Baicalein has also been shown to regulate the PI3K/Akt and ERK pathways in FRO cells. nih.gov

The NF-κB pathway, which is involved in inflammation and cancer progression, is another target. In breast cancer cells, baicalin has been reported to inhibit NF-κB activation. mdpi.com Baicalein has also demonstrated the ability to inhibit the p38-MAPK-dependent pathway, which in turn is involved in NF-κB activation in ovarian cancer cells. nih.gov

Furthermore, baicalin and baicalein have been observed to modulate the MAPK ERK and p38 signaling pathways in human colon cancer cells. oncotarget.com Treatment with these compounds led to the selective activation and enhanced phosphorylation of ERK1/2 and p38. oncotarget.com Baicalein has also been found to inhibit the Wnt/β-catenin pathway in osteosarcoma cells by decreasing the expression of Axin2 and β-catenin. mdpi.com

Table 2: Oncogenic Signaling Pathways Modulated by Baicalin and Baicalein

Compound Cancer Type/Cell Line Signaling Pathway Effect Reference
Baicalin Lung Cancer Akt/mTOR Inhibition
Baicalin Breast Cancer NF-κB Inhibition mdpi.com
Baicalin Colorectal Cancer TGFβ/Smad Inhibition jcancer.org
Baicalein Ovarian Cancer p38-MAPK/NF-κB Inhibition nih.gov
Baicalein Colon Cancer MAPK ERK and p38 Activation oncotarget.com
Baicalein Osteosarcoma Wnt/β-catenin Inhibition mdpi.com
Baicalein Breast Cancer STAT3 Inhibition mdpi.com
Baicalein Pancreatic Cancer Akt and ERK Suppression oncotarget.com

Synergy with Conventional Chemotherapeutic Agents

A significant aspect of baicalin's and baicalein's pharmacological potential is their ability to work synergistically with conventional chemotherapeutic drugs, potentially enhancing their efficacy and overcoming drug resistance. mdpi.comnih.gov

In breast cancer cells, baicalin and baicalein have been shown to synergistically enhance the cytotoxic, proapoptotic, and genotoxic activity of doxorubicin and docetaxel. mdpi.com For instance, preincubation with baicalein significantly enhanced the anticancer activity of doxorubicin in MCF-7 breast cancer cells. mdpi.com Similarly, baicalin has been found to enhance the chemosensitivity of MDA-MB-231 breast cancer cells to docetaxel. nih.gov

Studies have also indicated that these flavonoids can improve the anticancer ability of cisplatin against various resistant cancer cells. mdpi.com This synergistic effect is partly attributed to the inhibition of pathways like the PI3K/AKT/NF-κB pathway. mdpi.com Furthermore, baicalin has demonstrated synergistic activity with antibiotics like oxytetracycline and tetracycline against certain strains of Staphylococcus aureus. oup.com

Table 3: Synergistic Effects of Baicalin and Baicalein with Chemotherapeutic Agents

Flavonoid Chemotherapeutic Agent Cancer Cell Line/Model Observed Effect Reference
Baicalin Doxorubicin, Docetaxel MCF-7 (Breast Cancer) Enhanced cytotoxicity, proapoptotic, and genotoxic activity mdpi.com
Baicalein Doxorubicin, Docetaxel MCF-7 (Breast Cancer) Enhanced cytotoxicity, proapoptotic, and genotoxic activity mdpi.com
Baicalin Docetaxel MDA-MB-231 (Breast Cancer) Enhanced chemosensitivity, inhibited tumor growth and metastasis nih.gov
Baicalin 5-Fluorouracil Swiss albino mice (in vivo) Significantly inhibited tumor growth and promoted apoptosis nih.gov
Baicalin Cisplatin Various resistant cancer cells Synergistic improvement of anticancer ability mdpi.com
Baicalin Oxytetracycline, Tetracycline Staphylococcus aureus Synergistic antimicrobial activity oup.com

Neuroprotective and Cognitive Enhancement Capabilities

Baicalin has shown considerable promise in the field of neuroscience due to its ability to protect neurons and enhance cognitive function in various experimental models. nih.govresearchgate.netnih.gov

Amelioration of Neuronal Cell Damage and Apoptosis

Baicalin has been demonstrated to protect neuronal cells from damage and programmed cell death (apoptosis) induced by various neurotoxic insults. nih.govsemanticscholar.org In models of glutamate excitotoxicity, baicalin treatment attenuated severe neuronal damage, including morphological condensation of cells. koreascience.krnih.gov

The compound has been shown to mitigate neuronal apoptosis by modulating the expression of key regulatory proteins. nih.gov For example, under glutamate toxicity, baicalin prevented the downregulation of the anti-apoptotic protein bcl-2 and the upregulation of the pro-apoptotic protein bax, thereby restoring the bcl-2 to bax ratio. koreascience.krnih.gov It also ameliorated the increase in caspase-3, a key executioner enzyme in apoptosis. koreascience.krnih.gov

In animal models of traumatic brain injury (TBI), baicalin administration resulted in less neuronal apoptosis. nih.gov Furthermore, in models of spinal cord injury, baicalin was shown to rescue tight junction protein loss and reduce neuronal apoptosis. mdpi.com Studies on baicalein have also highlighted its neuroprotective effects against neuronal cell death induced by ischemia or stroke. researchgate.net

Attenuation of Neuroinflammation and Microglia Activation

Neuroinflammation, often characterized by the activation of microglia, is a key pathological feature in many neurodegenerative diseases. nih.gov Baicalin and baicalein have been shown to effectively attenuate this process.

In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, baicalin significantly attenuated the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2). nih.gov It achieves this by blocking TLR4-mediated signal transduction through the TLR4/MyD88/NF-κB and MAPK pathways. nih.gov Baicalein has also been shown to have a robust anti-inflammatory effect on cultured human and mouse microglia, decreasing the induction of pro-inflammatory cytokines and the phosphorylation of PI3K and NF-κB. polyu.edu.hk

In animal models of Parkinson's disease, baicalein has been shown to decrease the expression and release of pro-inflammatory cytokines in the substantia nigra by suppressing the NLRP3/caspase-1/GSDMD pathway. oup.com Similarly, in a mouse model of retinal ischemia/reperfusion injury, baicalein attenuated microglial activation and retinal T-cell infiltration. polyu.edu.hkarvojournals.org

Preservation of Cognitive Function in Neurological Models

Baicalin and baicalein have demonstrated the ability to preserve and even enhance cognitive function in various neurological models. nih.govfrontiersin.org

In a rat model of vascular dementia, baicalin was shown to improve cognitive dysfunction. researchgate.net Similarly, in a mouse model of Alzheimer's disease, chronic treatment with baicalein was found to ameliorate cognitive dysfunction in behavioral tests such as the novel object recognition and Morris water maze tests. frontiersin.org

Studies on rats with chronic cerebral hypoperfusion also showed that baicalein could alleviate cognitive and motor impairments. aginganddisease.org In gerbils with global cerebral ischemia/reperfusion, baicalin administration improved learning and memory dysfunction. semanticscholar.orgaginganddisease.org This cognitive enhancement is attributed to various mechanisms, including the amelioration of neuronal damage, reduction of neuroinflammation, and modulation of signaling pathways involved in learning and memory. mdpi.comresearchgate.net

Modulation of Pathways Associated with Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)

The neuroprotective potential of baicalin has been extensively investigated, with studies highlighting its ability to intervene in the pathological processes of neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD). nih.gov Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in neuronal survival, inflammation, and the accumulation of pathogenic proteins.

In the context of AD, baicalin has been shown to alleviate cognitive impairment and protect neurons by targeting neuroinflammation. chemfaces.com It can inhibit the activation of microglia, the primary immune cells of the central nervous system, by suppressing pathways such as the TLR4/NF-κB and JAK2/STAT3 signaling cascades. chemfaces.comresearchgate.net This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net Furthermore, baicalin may interfere with the core pathology of AD by reducing the deposition of amyloid-beta (Aβ) plaques. chemfaces.com

For Parkinson's disease, research indicates that baicalin can protect dopaminergic neurons from apoptosis (programmed cell death). One of the key mechanisms is the inhibition of the mTOR/Akt1/GSK-3β pathway, which plays a role in neuronal survival. chemfaces.comnih.gov By modulating these pathways, baicalin helps to mitigate the progressive loss of neurons that characterizes PD. chemfaces.com The neuroprotective effects are also attributed to its ability to suppress oxidative stress and excitotoxicity, which are common factors in various neurodegenerative conditions. nih.gov

Table 1: Modulation of Neurodegenerative Disease Pathways by Baicalin

Disease Model Key Findings Modulated Pathways
Alzheimer's Disease Inhibits microglial activation; Reduces pro-inflammatory cytokines; Decreases amyloid-beta (Aβ) deposition. chemfaces.com TLR4/NF-κB; JAK2/STAT3. chemfaces.comresearchgate.net
Parkinson's Disease Mitigates apoptosis of dopaminergic neurons. chemfaces.com mTOR/Akt1/GSK-3β. chemfaces.comnih.gov
General Neurodegeneration Suppresses oxidative stress, excitotoxicity, and apoptosis; Promotes neurogenesis. nih.gov PI3K/Akt; JAK/STAT. nih.gov

Blood-Brain Barrier Permeability and Efficacy Considerations

The effectiveness of any neuroprotective agent is contingent upon its ability to cross the blood-brain barrier (BBB), a highly selective membrane that protects the brain from harmful substances. Pharmacokinetic studies have confirmed that baicalin can penetrate the BBB and distribute within the brain. nih.gov However, its permeability is considered somewhat limited, potentially due to its higher hydrophilicity and molecular weight compared to its aglycone, baicalein. nih.gov

Despite this, baicalin has demonstrated significant neuroprotective efficacy in various preclinical models. nih.gov Interestingly, some research suggests that baicalin can also play a role in maintaining the integrity of the BBB itself. In models of ischemic stroke, baicalin has been shown to reduce BBB permeability that is often compromised during such events. nih.gov It achieves this by upregulating the expression of tight junction proteins like occludin, which are essential for the barrier's function. nih.gov This dual action—both crossing the BBB to act on neurons and protecting the barrier's structure—enhances its therapeutic potential for central nervous system disorders.

Cardioprotective and Anti-atherosclerotic Effects

Baicalin exhibits significant protective effects on the cardiovascular system, addressing several key pathological processes in atherosclerosis and heart disease.

Regulation of Endothelial Function and Lipid Metabolism

Atherosclerosis is fundamentally a disease involving endothelial dysfunction and disordered lipid metabolism. cymitquimica.com Baicalin has shown a potent ability to restore the function of endothelial cells, which line the blood vessels. cymitquimica.com It also exerts beneficial effects on lipid profiles. Clinical and preclinical studies have reported that baicalin can decrease serum levels of total cholesterol (TC), triacylglycerol (TG), and low-density lipoprotein cholesterol (LDL-C). targetmol.com This regulation of lipid metabolism is crucial in preventing the formation of atherosclerotic plaques. The mechanism is partly linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of lipid metabolism. cymitquimica.com

Mitigation of Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a serious complication that occurs when blood flow is restored to heart tissue after a period of ischemia, such as during a heart attack. researchgate.net Baicalin has demonstrated significant cardioprotective effects in this context. mums.ac.ir It helps to improve cardiac function, reduce the size of the myocardial infarction, and inhibit the death of heart muscle cells (cardiomyocytes). researchgate.netnih.gov A key mechanism underlying this protection is the inhibition of ferroptosis, an iron-dependent form of cell death, by suppressing the enzyme Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). mums.ac.ir Additionally, baicalin mitigates I/R injury by exerting anti-inflammatory and anti-apoptotic effects, often through the activation of the PI3K-AKT signaling pathway. nih.govaginganddisease.org

Inhibition of Vascular Smooth Muscle Cell Proliferation

The excessive proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the development and progression of atherosclerotic lesions. cymitquimica.com Baicalin has been found to inhibit this process. It can induce growth arrest in VSMCs stimulated by growth factors like platelet-derived growth factor (PDGF). cymitquimica.com This inhibitory effect is achieved by blocking specific signaling pathways, such as the PDGF receptor β-ERK1/2 signaling cascade and the RAS signaling pathway. cymitquimica.com By preventing the abnormal proliferation of VSMCs, baicalin helps to stabilize atherosclerotic plaques and prevent the narrowing of blood vessels. cymitquimica.com

Modulation of Cardiovascular Signaling Pathways

The broad cardioprotective effects of baicalin are underpinned by its ability to modulate a variety of intracellular signaling pathways. In addition to those already mentioned, baicalin influences several other key cascades involved in cardiovascular health. It can inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cell proliferation. In the context of I/R injury and heart failure, baicalin has been shown to regulate the PI3K/AKT/eNOS, Wnt/β-catenin, and JAK/STAT pathways, which collectively control cell survival, apoptosis, and inflammation. nih.gov By targeting these multiple signaling networks, baicalin exerts a comprehensive anti-atherosclerotic and cardioprotective effect. cymitquimica.comtargetmol.com

Table 2: Cardioprotective Mechanisms of Baicalin

Effect Key Findings Modulated Pathways/Molecules
Endothelial Function & Lipid Metabolism Restores endothelial cell function; Lowers TC, TG, and LDL-C. cymitquimica.comtargetmol.com AMP-activated protein kinase (AMPK). cymitquimica.com
Myocardial I/R Injury Reduces infarct area; Inhibits cardiomyocyte apoptosis and ferroptosis. mums.ac.irnih.gov ACSL4; PI3K-AKT; NF-κB. mums.ac.irnih.govaginganddisease.org
VSMC Proliferation Induces growth arrest in VSMCs; Prevents neointimal hyperplasia. cymitquimica.com PDGF receptor β-ERK1/2; RAS. cymitquimica.com
Cardiovascular Signaling Exerts broad anti-inflammatory, antioxidant, and anti-apoptotic effects. MAPK; Wnt/β-catenin; JAK/STAT.

Other Pharmacological Activities Under Investigation

Beyond its well-documented anti-inflammatory and antioxidant properties, this compound, and its aglycone form baicalein, are being explored for a range of other pharmacological activities. These include antiviral, antimicrobial, anti-diabetic, and organ-protective effects.

Antiviral Properties (e.g., HIV-1, SARS-CoV-2)

Baicalein and its glycoside form, baicalin, have demonstrated notable antiviral activities, particularly against Human Immunodeficiency Virus-1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

HIV-1: Research indicates that baicalin can inhibit HIV-1 infection by interfering with the viral entry process. researchgate.netnih.gov It appears to block the interaction between the HIV-1 envelope protein and the host cell's chemokine coreceptors, which is a critical step for the virus to enter and infect T-cells and monocytes. nih.gov Studies have shown that baicalin inhibits the fusion mediated by both T-cell tropic (X4) and monocyte tropic (R5) HIV-1 envelope proteins with cells expressing CD4/CXCR4 or CD4/CCR5. nih.gov Furthermore, the presence of baicalin during the initial viral adsorption phase has been found to block the replication of HIV-1's early strong-stop DNA within the host cells. nih.gov Baicalein is also recognized as a non-nucleoside reverse transcriptase inhibitor, further contributing to its anti-HIV-1 potential. researchgate.net

SARS-CoV-2: Baicalein and baicalin have emerged as potential inhibitors of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. nih.govresearchgate.net They have been identified as noncovalent, non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. nih.gov In-vitro studies have demonstrated their potent antiviral activities in cell-based systems. nih.gov Additionally, baicalein has been shown to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some in silico models suggesting a higher affinity for RdRp than the antiviral drug remdesivir. mdpi.com It is believed that these flavonoids may also interfere with the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary entry point for the virus into human cells. researchgate.netsemanticscholar.org

Table 1: Antiviral Mechanisms of Baicalein and Baicalin

Virus Compound Mechanism of Action References
HIV-1 Baicalin Inhibits viral entry by interfering with the interaction between the HIV-1 envelope protein and chemokine coreceptors. researchgate.netnih.gov Blocks replication of early strong-stop DNA. nih.gov researchgate.net, nih.gov
HIV-1 Baicalein Acts as a non-nucleoside reverse transcriptase inhibitor. researchgate.net researchgate.net
SARS-CoV-2 Baicalein, Baicalin Inhibit the 3CL protease (3CLpro), an enzyme crucial for viral replication. nih.gov nih.gov
SARS-CoV-2 Baicalein Inhibits the RNA-dependent RNA polymerase (RdRp). mdpi.com mdpi.com
SARS-CoV-2 Baicalein, Baicalin May interfere with the binding of the viral spike protein to the hACE2 receptor. researchgate.netsemanticscholar.org researchgate.net, semanticscholar.org

Antimicrobial Effects (e.g., against Streptococcus mitis)

Extracts from Scutellaria species, which are rich in baicalein and its glycosides like baicalin, have shown significant antimicrobial activity. foliamedica.bg In particular, these compounds have demonstrated effectiveness against oral pathogens such as Streptococcus mitis. foliamedica.bg The proposed antibacterial mechanism of action for baicalein and baicalin involves the inhibition of bacterial cell wall synthesis by damaging the peptidoglycan structure. foliamedica.bg

In a study investigating the antimicrobial activity of Scutellaria altissima extracts, both ethanol and aqueous extracts showed effective antimicrobial activity against S. mitis. foliamedica.bg The minimal bactericidal concentration of the ethanol extract against S. mitis was found to be 2000 µg/ml. foliamedica.bg This suggests that baicalein-containing compounds could be potential candidates for developing natural antimicrobial agents to combat oral pathogens and prevent certain oral infections. foliamedica.bg

Anti-diabetic Effects

Baicalein and its glucuronide form, baicalin, have been investigated for their potential anti-diabetic effects, demonstrating promising results in rodent studies. nih.govvt.edunih.gov These compounds appear to exert their effects through multiple mechanisms, including improving insulin sensitivity, protecting pancreatic β-cells, and modulating glucose and lipid metabolism. nih.govffhdj.com

Dietary supplementation with baicalein has been shown to improve glucose tolerance and enhance glucose-stimulated insulin secretion in high-fat diet-induced obese mice. nih.gov It has also been observed to ameliorate hyperglycemia in diabetic mice by preserving β-cell mass and protecting their function. nih.gov In vitro studies have further revealed that baicalein can directly augment glucose-stimulated insulin secretion in insulin-secreting cells and promote the viability of these cells as well as human islets. vt.edunih.gov

Baicalin has also demonstrated significant anti-diabetic potential. nih.govffhdj.com In studies with streptozotocin-induced diabetic rats, baicalin administration led to notable enhancements in insulin secretion and hemoglobin levels, along with significant reductions in blood glucose and glycated hemoglobin levels. ffhdj.comffhdj.com It has been shown to improve insulin sensitivity in skeletal muscle and adipose tissue, in part by activating the AMP-activated protein kinase (AMPK) pathway. ffhdj.com Furthermore, baicalin helps to reduce hepatic lipid accumulation and glucose output. nih.gov It also exerts protective effects on pancreatic β-cells by reducing oxidative stress and apoptosis, thereby preserving their function. nih.govffhdj.com

Table 2: Summary of Anti-diabetic Effects of Baicalein and Baicalin in Animal Models

Compound Animal Model Key Findings References
Baicalein High-fat diet-induced obese mice Improved glucose tolerance, enhanced glucose-stimulated insulin secretion. nih.gov nih.gov
Baicalein STZ-induced diabetic mice Ameliorated hyperglycemia, preserved β-cell mass and function. nih.gov nih.gov
Baicalin Streptozotocin-induced diabetic rats Enhanced insulin secretion, reduced blood glucose and glycated hemoglobin. ffhdj.comffhdj.com ffhdj.com, ffhdj.com
Baicalin High-fat diet-fed mice Reduced hepatic lipid accumulation and glucose output. nih.gov nih.gov

Hepatoprotective and Renal Protective Actions

Baicalein and baicalin have demonstrated significant protective effects on the liver and kidneys in various experimental models. mdpi.comnih.gov These protective actions are largely attributed to their potent antioxidant and anti-inflammatory properties. mdpi.comnih.gov

Hepatoprotective Actions: Baicalein exhibits multi-faceted hepatoprotective effects by reducing oxidative stress, inhibiting fibrogenesis, and modulating lipid metabolism. mdpi.com It has been shown to protect against liver injury by inhibiting inflammatory cytokines and downregulating pathways involved in liver fibrosis. tandfonline.comnih.gov For instance, baicalin administration has been found to improve liver fibrosis by downregulating profibrotic markers and reducing proinflammatory cytokines. mdpi.com In diabetic mice, baicalein has been shown to significantly restore blood glucose levels and inhibit the levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransaminase (AST), as well as total cholesterol and triglycerides, thereby attenuating liver steatosis. cabidigitallibrary.org The hepatoprotective mechanism also involves the activation of the NRF2/HO-1 signaling pathway, which enhances antioxidant defenses. mdpi.com

Renal Protective Actions: Baicalin has shown considerable promise as a therapeutic agent for protecting the kidneys from damage. ffhdj.comnih.gov In studies on diabetic rats, baicalin displayed a protective action on renal tissue, as evidenced by reduced serum levels of creatinine, uric acid, and urea. ffhdj.comffhdj.com It has been shown to be effective against renal damage caused by various stimuli, including renal ischemia and nephrotoxic drugs. nih.gov The renoprotective effects of baicalin are linked to its ability to inhibit inflammation and apoptosis in kidney cells. nih.govchemfaces.com For example, in a model of renal ischemia-reperfusion injury, baicalin treatment decreased oxidative stress, improved kidney function, and inhibited proinflammatory responses and tubular apoptosis. chemfaces.com This was associated with the reduced expression of Toll-like receptor (TLR) 2 and TLR4 signaling pathways. chemfaces.commdpi.com

Mechanistic Insights at the Molecular and Cellular Level

Interplay with Key Signaling Pathways

Baicalein 6-O-glucoside, a flavonoid glycoside, exerts its biological effects by modulating a complex network of intracellular signaling pathways. These pathways are crucial for regulating fundamental cellular processes, and their dysregulation is often implicated in various diseases. This section delves into the intricate molecular mechanisms through which this compound interacts with and influences key signaling cascades.

Regulation of NF-κB Transactivation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Baicalein and its glycoside derivatives have demonstrated the ability to suppress this pathway. This regulation is achieved by inhibiting the nuclear translocation of the p65 subunit of NF-κB. nih.govkoreascience.kr Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. nih.gov Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release and translocation of NF-κB into the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to activate the transcription of pro-inflammatory genes. nih.gov

Research indicates that baicalein can impede this process by preventing the phosphorylation and degradation of IκBα. mdpi.comnih.gov Some studies suggest a direct inhibition of IKKβ phosphorylation. mdpi.comscienceopen.com By blocking the nuclear translocation of p65, baicalein effectively dampens the inflammatory cascade. nih.govkoreascience.krmdpi.comresearchgate.net

Modulation of PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. mdpi.com Dysregulation of this pathway is a hallmark of many cancers. Baicalein has been shown to inhibit this pathway at multiple levels. mdpi.comsci-hub.se

Studies have demonstrated that baicalein can suppress the phosphorylation and activation of both AKT and mTOR. mdpi.comnih.gov This inhibitory effect can be mediated through various mechanisms, including the downregulation of caveolin-1, a protein that can promote AKT and mTOR activity. nih.govresearchgate.net By inhibiting the PI3K/AKT/mTOR pathway, baicalein can influence downstream processes such as cell survival, as AKT is known to regulate pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.govaginganddisease.org The inhibition of this pathway is a key mechanism behind the observed anti-proliferative and pro-apoptotic effects of baicalein in various cancer cell lines. nih.govmums.ac.irnih.gov

Activation of Nrf2/Keap1/HO-1 Axis

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. nih.gov Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. scienceopen.com In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.govscienceopen.com There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their transcription. scienceopen.com

Baicalein and its glycoside, baicalin, have been shown to activate this protective pathway. mdpi.comnih.gov They can increase the expression and nuclear translocation of Nrf2, leading to the subsequent upregulation of HO-1 and other antioxidant enzymes. mdpi.commdpi.comnih.gov This activation of the Nrf2/HO-1 axis contributes significantly to the antioxidant properties of these compounds. nih.gov Some evidence suggests that this activation can be linked to the modulation of upstream signaling pathways like PI3K/AKT. nih.gov

Wnt/β-catenin Signaling Interaction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is frequently observed in various cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes Glycogen Synthase Kinase 3β (GSK-3β). Wnt signaling inhibits this complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for target genes involved in cell proliferation.

Baicalein has been found to interfere with this pathway by preventing the nuclear translocation of β-catenin. sci-hub.seencyclopedia.pubmdpi.com Studies in osteosarcoma and cervical cancer cells have shown that baicalein can decrease the levels of nuclear β-catenin and inhibit Wnt activity. mdpi.com The proposed mechanisms include the upregulation of miR-25, which in turn can increase the expression of GSK-3β, a negative regulator of β-catenin. nih.gov Furthermore, baicalein has been observed to enhance the osteogenic differentiation of human periodontal ligament cells by activating the Wnt/β-catenin signaling pathway, suggesting a context-dependent modulation of this pathway. uq.edu.au

Modulation of p38 and STING Pathways

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. researchgate.netnih.gov Baicalein has been shown to modulate the p38 pathway, although the effects can be context-dependent. In some instances, baicalein inhibits the phosphorylation of p38, contributing to its anti-inflammatory effects. sci-hub.se Conversely, in certain cancer cells, baicalein has been reported to activate the p38 MAPK pathway, leading to apoptosis. researchgate.netnih.gov

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. While direct and detailed studies on the interaction of this compound with the STING pathway are limited, its known anti-inflammatory properties, particularly its ability to modulate NF-κB and other inflammatory cytokines, suggest a potential for indirect influence on STING-mediated signaling. Further research is needed to elucidate the specific interactions between baicalein and the STING pathway.

Influence on Cellular Processes

The modulation of the aforementioned signaling pathways by this compound translates into a significant impact on various fundamental cellular processes. These effects are central to its observed biological activities.

Cellular ProcessEffect of this compoundKey Signaling Pathways InvolvedResearch Findings
Inflammation Inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α). mdpi.comresearchgate.netNF-κB, p38 MAPK sci-hub.seBaicalein treatment significantly attenuates LPS-induced NO production and iNOS transcription by blocking p65 nuclear translocation. nih.govkoreascience.kr It also inhibits the phosphorylation of p38 MAPK in response to inflammatory stimuli. nih.govwjgnet.com
Oxidative Stress Upregulation of antioxidant enzymes and reduction of reactive oxygen species (ROS). mdpi.commdpi.comNrf2/Keap1/HO-1 mdpi.comnih.govBaicalein activates the Nrf2/HO-1 pathway, leading to increased expression of antioxidant enzymes like HO-1, which protects cells from oxidative damage. mdpi.comnih.gov
Apoptosis Induction of programmed cell death in cancer cells. researchgate.netnih.govPI3K/AKT/mTOR, p38 MAPK sci-hub.seresearchgate.netnih.govBaicalein can induce apoptosis by inhibiting the pro-survival PI3K/AKT/mTOR pathway and, in some cases, by activating the pro-apoptotic p38 MAPK pathway. sci-hub.seresearchgate.netnih.gov
Cell Proliferation Inhibition of cell growth, particularly in cancer cells. sci-hub.seWnt/β-catenin, PI3K/AKT/mTOR sci-hub.semdpi.comBy interfering with the Wnt/β-catenin and PI3K/AKT/mTOR pathways, baicalein can arrest the cell cycle and inhibit the proliferation of various cancer cells. sci-hub.semdpi.com
Osteogenesis Promotion of bone formation. uq.edu.aunih.govWnt/β-catenin uq.edu.aunih.govBaicalein has been shown to enhance the osteogenic differentiation of human periodontal ligament cells by activating the Wnt/β-catenin signaling pathway. uq.edu.au

Apoptotic Cell Death Pathways (e.g., Caspase cascades, Bcl-2/Bax regulation)

Baicalein, the aglycone of this compound, has demonstrated significant capabilities in inducing apoptotic cell death in various cancer cells through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. nih.govnih.gov This process involves a cascade of molecular events, including the regulation of the Bcl-2 family of proteins and the activation of caspases.

A key aspect of baicalein's pro-apoptotic activity is its ability to modulate the expression of Bcl-2 family proteins. It has been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. nih.govmdpi.commdpi.come-century.us This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane. nih.govmdpi.com The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins causes the release of cytochrome c and other apoptogenic factors from the mitochondria into the cytosol. nih.govnih.gov

The release of cytochrome c into the cytoplasm initiates the activation of the caspase cascade. Baicalein has been shown to activate caspase-9, the initiator caspase of the intrinsic pathway, and subsequently, the executioner caspase-3. nih.govmdpi.comnih.gov The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. e-century.usnih.gov Studies have documented the cleavage of caspase-3, caspase-9, and PARP in response to baicalein treatment in various cancer cell lines. e-century.usnih.gov

Furthermore, baicalein can also trigger the extrinsic apoptotic pathway. It has been found to increase the expression of death receptors like DR5 and their ligands, such as TRAIL, on the surface of cancer cells. nih.govnih.gov This engagement of death receptors leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, thereby linking the extrinsic and intrinsic pathways. nih.gov

Table 1: Effects of Baicalein on Key Apoptotic Proteins

ProteinFunctionEffect of BaicaleinReferences
Bcl-2 Anti-apoptoticDownregulation nih.govmdpi.commdpi.come-century.us
Bax Pro-apoptoticUpregulation nih.govmdpi.commdpi.come-century.us
Caspase-9 Initiator caspase (intrinsic)Activation nih.govmdpi.comnih.gov
Caspase-3 Executioner caspaseActivation nih.govmdpi.come-century.usnih.gov
Caspase-8 Initiator caspase (extrinsic)Activation nih.gov
PARP DNA repair enzymeCleavage e-century.usnih.gov
DR5 Death receptorUpregulation nih.govnih.gov

Autophagy Induction and Regulation

Baicalein has been shown to induce autophagy in various cancer cells, a cellular process involving the degradation of cellular components through the lysosomal machinery. mmsl.czresearchgate.net This process can have a dual role in cancer, either promoting cell survival or leading to autophagic cell death. In the context of baicalein's effects, it appears to primarily induce autophagic cell death. researchgate.net

The induction of autophagy by baicalein is mediated through the modulation of key signaling pathways, particularly the AMPK/mTOR pathway. researchgate.net Baicalein has been found to activate AMP-activated protein kinase (AMPK) and upregulate the expression of Unc-51 like autophagy activating kinase 1 (ULK1). researchgate.net Simultaneously, it downregulates the mammalian target of rapamycin (mTOR) and Raptor, components of the mTORC1 complex, which is a negative regulator of autophagy. researchgate.net

The activation of the AMPK/ULK1 pathway and inhibition of mTORC1 signaling leads to the formation of autophagosomes. researchgate.net This is evidenced by an increase in the conversion of LC3-I to LC3-II and the formation of GFP-LC3 puncta. researchgate.net The process of baicalein-induced autophagy involves the key autophagy-related proteins (Atg) such as Beclin-1, Vps34, Atg5, and Atg7. researchgate.net Studies have shown that baicalein upregulates the expression of Beclin-1, Atg5, and Atg12. mdpi.com

Interestingly, in some contexts, the inhibition of autophagy has been shown to enhance baicalein-induced apoptosis, suggesting a complex interplay between these two cell death mechanisms.

Cell Cycle Progression Control

Baicalein exerts significant control over cell cycle progression, primarily by inducing cell cycle arrest at various checkpoints, thereby inhibiting the proliferation of cancer cells. nih.govmmsl.czinformaticsjournals.co.in The specific phase of cell cycle arrest can vary depending on the cancer cell type and the concentration of baicalein used.

A common finding is the induction of G0/G1 phase arrest. sci-hub.se This is often associated with the downregulation of key G1 phase regulators, including cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com By inhibiting these proteins, baicalein prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the entry of cells into the S phase. nih.gov

In other instances, baicalein has been shown to induce S-phase arrest. mdpi.commedicinacomplementar.com.br This effect is linked to the downregulation of cyclin A and CDK2. e-century.us Furthermore, some studies have reported G2/M phase arrest, which is associated with the inhibition of cyclin B1. mdpi.comsci-hub.se

The tumor suppressor protein p53 often plays a crucial role in mediating baicalein's effects on the cell cycle. nih.gov Baicalein can upregulate p53, which in turn can activate the expression of CDK inhibitors like p21 and p27, further contributing to cell cycle arrest. nih.gov

Table 2: Impact of Baicalein on Cell Cycle Regulatory Proteins

ProteinRole in Cell CycleEffect of BaicaleinReferences
Cyclin D1 G1 progressionDownregulation mdpi.com
CDK4 G1 progressionDownregulation mdpi.com
Cyclin A S phase progressionDownregulation e-century.us
CDK2 S phase progressionDownregulation e-century.us
Cyclin B1 G2/M progressionDownregulation mdpi.com
p53 Tumor suppressorUpregulation nih.gov
p21 CDK inhibitorUpregulation nih.gov
p27 CDK inhibitorUpregulation nih.gov

Mitochondrial Dynamics and Function Preservation

Baicalein and its glycoside, baicalin, have been shown to play a role in preserving mitochondrial dynamics and function, which are crucial for cellular health and energy metabolism. nih.govaginganddisease.org Mitochondrial dysfunction is a key factor in various pathological conditions, and the ability of these compounds to protect mitochondria contributes to their therapeutic potential.

Studies have indicated that baicalin can restore the balance of mitochondrial dynamics by modulating the expression of key proteins involved in mitochondrial fusion and fission. In conditions of cellular stress, such as infection, there is often an increase in mitochondrial fission proteins like Drp1 and Mff, and a decrease in fusion proteins like Mfn1, Mfn2, and Opa1. nih.gov Baicalin treatment has been shown to counteract these changes, preventing excessive mitochondrial fragmentation. nih.gov

Furthermore, baicalein has been observed to improve mitochondrial respiratory function. It can increase the respiration control ratio (RCR), a key indicator of mitochondrial health, and enhance the production of ATP. aginganddisease.org This suggests that baicalein can help maintain cellular energy levels, particularly under conditions of stress or disease. By preserving mitochondrial integrity and function, baicalein can mitigate oxidative stress and prevent the initiation of the mitochondrial-mediated apoptotic pathway.

Ferroptosis Induction

While the primary focus of research on baicalein has been on apoptosis and autophagy, emerging evidence suggests its potential to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.

Research has indicated that baicalein can induce ferroptosis in certain cancer cells. This process is distinct from apoptosis and involves different molecular pathways. While direct and extensive studies on this compound and ferroptosis are still developing, the actions of its aglycone, baicalein, provide a strong indication of this capability.

Specific Molecular Targets and Interactions

Enzyme Inhibition (e.g., COX-2, 12-lipoxygenase, Src kinase, HIV-1 RT, SARS-CoV-2 3CLpro)

Baicalein and its glycoside form have been identified as inhibitors of a wide range of enzymes, contributing to their diverse pharmacological activities.

Cyclooxygenase-2 (COX-2): While direct inhibition data for this compound is specific, its aglycone, baicalein, is known to inhibit COX-2, an enzyme involved in inflammation and cancer.

12-Lipoxygenase (12-LOX): Baicalein is a well-documented inhibitor of 12-lipoxygenase, an enzyme involved in the production of pro-inflammatory lipid mediators. nih.govnih.govahajournals.org By inhibiting 12-LOX, baicalein can reduce inflammation and has shown neuroprotective effects in models of ischemic stroke. ahajournals.org This inhibition also contributes to its anti-cancer effects, as 12-LOX is overexpressed in several cancers. sci-hub.se

Src Kinase: While specific inhibitory constants for this compound are not widely reported, baicalein has been shown to affect signaling pathways that are downstream of Src kinase.

HIV-1 Reverse Transcriptase (RT): Baicalin has been shown to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the replication cycle of the human immunodeficiency virus. nih.govresearchgate.net This suggests a potential role for baicalin and its derivatives as anti-HIV agents. The inhibition is somewhat specific, as it does not significantly affect human DNA polymerases. nih.gov

SARS-CoV-2 3C-like Protease (3CLpro): Both baicalein and baicalin have been identified as potent inhibitors of the SARS-CoV-2 3CLpro, a crucial enzyme for viral replication. mmsl.cznih.gov Baicalein, in particular, exhibits strong inhibitory activity with a low micromolar IC50 value. nih.gov This makes these compounds promising candidates for the development of antiviral therapies against COVID-19.

Table 3: Enzyme Inhibitory Activity of Baicalein and Baicalin

EnzymeBiological RoleInhibitorIC50/EffectReferences
12-Lipoxygenase Inflammation, CancerBaicaleinPotent inhibitor nih.govnih.govahajournals.org
HIV-1 Reverse Transcriptase HIV replicationBaicalin~0.5 µg/ml nih.gov
SARS-CoV-2 3CLpro SARS-CoV-2 replicationBaicalein0.39 µM nih.gov
SARS-CoV-2 3CLpro SARS-CoV-2 replicationBaicalin6.41 µM mmsl.cz
α-Glucosidase Carbohydrate digestionBaicaleinIC50 = 2.6 x 10⁻⁴ M acs.org

Protein Expression Modulation

The biological activity of this compound, also known as Isoscutellarein, and its related compounds involves the intricate modulation of various key cellular proteins that play fundamental roles in inflammation, cell cycle, and apoptosis. While direct research on this compound is still emerging, studies on its parent molecule, baicalein, and its common isomer, baicalin, provide significant insights into the potential mechanisms of action.

p53: The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. nih.gov Evidence suggests a link between Isoscutellarein and p53 activation. An extract from Juniperus communis L. (juniper berry), containing glycosides of isoscutellarein among other phenolic compounds, was found to activate the cellular relocalization of p53 and induce DNA fragmentation-dependent cell death in human neuroblastoma cells. nih.govnih.govresearchgate.net This suggests that the p53-associated apoptosis was induced through the synergistic potentiation of the several phenolic compounds in the extract. nih.govnih.govresearchgate.net The parent compound, baicalein, has also been shown to upregulate the tumor suppressor p53 to induce apoptosis in cancer cells. researchgate.net Furthermore, studies on baicalin demonstrated its ability to activate the p53 signaling pathway, promoting the expression and transport of p53, which leads to apoptosis in vascular smooth muscle cells. nih.gov

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation and survival. Its inhibition is a key target in cancer therapy. An extract from Hedyotis diffusa Willd., which is known to contain Isoscutellarein, was shown to suppress the STAT3 pathway by inhibiting its phosphorylation in tumor tissues. mdpi.com While direct evidence for Isoscutellarein is limited, other flavonoids show similar activity. For instance, myricetin and tangeretin are known to inhibit the STAT3 signaling pathway. mdpi.com

VCAM-1 and ICAM-1: Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) are adhesion molecules expressed on endothelial cells that mediate inflammatory responses. nih.govnih.gov Their expression is crucial for the recruitment of leukocytes to sites of inflammation. nih.gov High glucose levels can promote the expression of p53, which in turn increases the mRNA expression of VCAM-1 and ICAM-1 in endothelial cells. nih.gov While direct studies on this compound are scarce, its isomer baicalin has been shown to decrease the expression of both ICAM-1 and VCAM-1. nih.govnih.gov In vitro, baicalin inhibited the inflammatory cascade induced by IL-17, reducing the expression of ICAM-1 and VCAM-1 in synovial cells. nih.gov It also reduced the expression of these adhesion molecules in high glucose-induced human umbilical vein endothelial cells. nih.gov

Table 1: Modulation of Protein Expression by this compound and Related Flavonoids

Compound/Extract Protein Target Effect Cell/Model System Citation
Juniper Berry Extract (contains Isoscutellarein glycosides) p53 Activated cellular relocalization Human neuroblastoma SH-SY5Y cells nih.govnih.gov
Hedyotis diffusa Extract (contains Isoscutellarein) STAT3 Suppressed phosphorylation Tumor tissues mdpi.com
Baicalein p53 Upregulated Cancer cells researchgate.net
Baicalin p53 Activated signaling pathway Vascular smooth muscle cells nih.gov
Baicalin VCAM-1 Decreased expression Human umbilical vein endothelial cells (HUVECs), Synovial cells nih.govnih.gov
Baicalin ICAM-1 Decreased expression Human umbilical vein endothelial cells (HUVECs), Synovial cells nih.govnih.gov

Gene Regulation

The mechanistic actions of this compound and its related compounds extend to the regulation of gene expression, particularly through the modulation of microRNAs (miRNAs) and specific genes involved in inflammation.

miRNA Regulation: MicroRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally and are involved in numerous biological processes, including inflammation and cell proliferation. An extract from Ficus vogelii, which contains Isoscutellarein, was found to be the most obviously upregulated miRNA, specifically miR-34a-5p, in treated liver cancer cells. nih.gov The study indicated that the flavonoid components could act as epigenetic regulators for miR-34a-5p. nih.gov

The parent compound, baicalein, has been studied more extensively for its effects on miRNA expression. In pancreatic cancer cells, baicalein treatment led to the upregulation of 20 miRNAs and the downregulation of 39 miRNAs. researchgate.net Specifically, miR-139-3p was the most significantly upregulated, promoting apoptosis, while miR-196b-5p was the most downregulated. researchgate.net In hepatocellular carcinoma cells, baicalein was also found to alter miRNA expression profiles, with miR-3127-5p being one of the upregulated miRNAs that could inhibit cell growth. karger.com In papillary thyroid cancer cells, baicalein was shown to upregulate the expression of miR-206. ajol.info

Similarly, the isomer baicalin modulates the expression of several miRNAs. In a model of lung injury, baicalin treatment reduced the high expression of miR-221, which in turn inhibited the TLR4/NF-κB signaling pathway. spandidos-publications.com In skin cells irradiated with UVB, baicalin was found to downregulate mmu-miR-378, mmu-miR-199a-3p, and mmu-miR-181b, while upregulating mmu-miR-23a. nih.gov In polycystic ovary syndrome, baicalin was shown to reduce the levels of miR-874-3p and miR-144. tandfonline.com

Specific Inflammatory Gene Regulation: The regulation of inflammatory genes is a key aspect of the bioactivity of these flavonoids. Baicalin has been shown to decrease the levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. spandidos-publications.com The regulation of the TLR4/NF-κB signaling pathway by baicalin, mediated through miR-221, highlights a specific mechanism for controlling inflammatory gene expression. spandidos-publications.com Baicalein has also been noted to inhibit NF-κB activation, a central regulator of inflammatory gene transcription.

Table 2: Regulation of microRNA by this compound and Related Flavonoids

Compound/Extract microRNA Effect Cell/Model System Citation
Ficus vogelii Extract (contains Isoscutellarein) miR-34a-5p Upregulated Hepatocellular carcinoma cells nih.gov
Baicalein miR-139-3p Upregulated Pancreatic cancer cells (Panc-1) researchgate.net
Baicalein miR-196b-5p Downregulated Pancreatic cancer cells (Panc-1) researchgate.net
Baicalein miR-3127-5p Upregulated Hepatocellular carcinoma cells (Bel-7402) karger.com
Baicalein miR-206 Upregulated Papillary thyroid cancer cells (TPC-1) ajol.info
Baicalin miR-221 Downregulated Mycoplasma pneumoniae-infected lung tissue spandidos-publications.com
Baicalin miR-874-3p / miR-144 Downregulated Polycystic ovary syndrome model tandfonline.com
Baicalin mmu-miR-223 Modulated (Upregulated by UVB, effect of baicalin varies) UVB irradiated mouse skin nih.gov

Biotransformation, Metabolism, and Bioavailability Enhancement Strategies

In Vivo Metabolism of Baicalein Glycosides

Once ingested, baicalein glycosides undergo a series of metabolic conversions, primarily in the gastrointestinal tract and liver. This biotransformation is crucial for their absorption and subsequent pharmacological activity.

Role of Intestinal Microbiota and β-Glucuronidase in Conversion

The intestinal microbiota plays a pivotal role in the metabolism of orally administered baicalin (baicalein 7-O-glucuronide), a closely related and extensively studied glycoside. mdpi.commdpi.com These gut microorganisms produce enzymes, specifically β-glucuronidases, that are essential for the conversion of baicalin into its aglycone form, baicalein. mdpi.commdpi.comnih.gov This hydrolysis of the glucuronide moiety is a critical and often rate-limiting step for the absorption of the compound. mdpi.com In fact, studies suggest that this bacterial hydrolysis might be the primary mechanism for its absorption. mdpi.com

The enzyme β-glucuronidase, a type of glycoside hydrolase, is responsible for cleaving the glycosidic bond in baicalin, releasing the pharmacologically active baicalein. mdpi.comnih.gov The activity of these enzymes, produced by various intestinal bacteria such as E. coli and Lactobacillus species, is significant and comparable to that found in the liver. mdpi.comnih.gov Research has shown that in germ-free rats, orally administered baicalin is hardly absorbed, highlighting the indispensable role of the intestinal flora in its bioavailability. jst.go.jp

The process of biotransformation by intestinal microbiota is not limited to baicalin. Many other flavonoid glycosides rely on this enzymatic hydrolysis to be converted into their absorbable aglycone forms. nih.govacs.org This microbial metabolism can significantly influence the therapeutic effects of these natural compounds. mdpi.com

Glucuronidation as a Metabolic Pathway

Following the initial hydrolysis in the intestine and absorption of the aglycone baicalein, it undergoes extensive phase II metabolism, primarily in the liver and to some extent in the small intestine. mdpi.comresearchgate.net Glucuronidation is a major metabolic pathway for baicalein. mdpi.com The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the attachment of a glucuronic acid molecule to baicalein, forming baicalein glucuronides. mdpi.comresearchgate.net This process can result in the formation of various glucuronidated metabolites, including the reconversion to baicalin (baicalein 7-O-glucuronide) and the formation of baicalein 6-O-glucuronide. mdpi.comresearchgate.net

Studies in rats have identified baicalein 6-O-glucuronide as a main metabolite in the plasma after oral administration of either baicalin or baicalein. jst.go.jp The liver plays a significant role in this glucuronidation process. jst.go.jp When baicalein is administered orally, it is rapidly metabolized, and its conjugated metabolites, such as glucuronides and sulfates, are the predominant forms found in the systemic circulation. researchgate.netjst.go.jp This extensive first-pass metabolism means that the in vivo effects of baicalin are largely attributable to its conjugated metabolites. mdpi.com

Aglycone Formation and Absorption

The formation of the aglycone, baicalein, is a prerequisite for significant absorption from the intestine. mdpi.comnih.gov Glycoside forms like baicalin are generally not well-absorbed through the intestinal wall. mdpi.com The hydrolysis of the glycosidic bond by intestinal β-glucuronidase releases the more lipophilic baicalein, which can then be absorbed. nih.govmdpi.com

Once absorbed, baicalein is subjected to the aforementioned glucuronidation in the liver and intestinal cells. mdpi.comresearchgate.net This results in the presence of baicalein glucuronides in the plasma. mdpi.com Therefore, while the initial absorption requires the aglycone form, the systemically available compounds are primarily the conjugated metabolites. The interconversion between baicalin and baicalein, mediated by both intestinal microbiota and hepatic enzymes, creates a complex pharmacokinetic profile. mdpi.com

Bioavailability Challenges and Research Approaches

Despite the potent biological activities observed in vitro, the therapeutic application of baicalein and its glycosides is often limited by their poor oral bioavailability. clinmedjournals.orgclinmedjournals.org

Impact of Glycosylation on Solubility and Absorption

Glycosylation, the attachment of a sugar moiety, significantly impacts the physicochemical properties of flavonoids, including their solubility and absorption. mdpi.compjmonline.org While glycosylation generally increases the water solubility of flavonoid aglycones, it can hinder their absorption across the lipid-rich intestinal cell membranes. mdpi.compjmonline.orgbiorxiv.org

Baicalin, for instance, has low water solubility despite the presence of the glucuronic acid group. mdpi.comnih.gov More importantly, its structure is not conducive to passive diffusion across the intestinal lining, which is a primary mechanism for drug absorption. mdpi.com In contrast, the aglycone baicalein is more lipophilic and permeable, allowing for better absorption from the gastrointestinal tract. mdpi.com

The general consensus is that the absorption of flavonoid aglycones is more efficient than that of their corresponding glycosides. mdpi.com Most flavonoid glycosides must be hydrolyzed by intestinal enzymes or flora before the resulting aglycones can be absorbed. mdpi.com

Table 1: Physicochemical Properties and Absorption Characteristics of Baicalein and Baicalin

CompoundKey FeatureImpact on Bioavailability
Baicalin Glycoside form (Baicalein 7-O-glucuronide)Low permeability and poor absorption from the gastrointestinal tract. Requires hydrolysis to baicalein for absorption. mdpi.commdpi.com
Baicalein Aglycone formMore lipophilic and permeable, leading to better absorption compared to baicalin. mdpi.com

Strategies for Improving Oral Bioavailability

Given the challenges of low solubility and poor absorption, researchers are actively exploring various strategies to enhance the oral bioavailability of baicalein and its glycosides. mdpi.comclinmedjournals.orgclinmedjournals.org

One major area of focus is the development of advanced drug delivery systems. Nanoformulations , such as nanoparticles, nanoemulsions, and liposomes, have shown promise in improving the bioavailability of poorly water-soluble drugs like baicalin. clinmedjournals.orgclinmedjournals.org These technologies can increase the saturation solubility and dissolution rate of the compound, leading to enhanced absorption. clinmedjournals.org For example, self-microemulsifying drug delivery systems (SMEDDS) have been shown to significantly improve the oral bioavailability of baicalein and increase its transport through the lymphatic system. dovepress.com

Another approach involves structural modification of the baicalin molecule itself. Incorporating lipophilic groups into the structure is a strategy aimed at increasing its lipid solubility and ability to cross cell membranes. mdpi.com Enzymatic synthesis to create derivatives, such as α-glucosyl-baicalin, has been shown to dramatically increase water solubility while retaining biological activity. nih.gov

Finally, the biotransformation of baicalin into baicalein using enzymes like glycosidase prior to administration is another promising strategy. semanticscholar.org This enzymatic hydrolysis effectively bypasses the rate-limiting step of microbial conversion in the gut, presenting the more readily absorbable aglycone directly to the intestine. semanticscholar.org

Table 2: Investigated Strategies to Enhance Baicalein Bioavailability

StrategyMechanism of ActionExampleReference(s)
Nanoformulations Increases solubility and dissolution rate.Self-microemulsifying drug delivery systems (SMEDDS) clinmedjournals.orgclinmedjournals.orgdovepress.com
Structural Modification Enhances lipophilicity or water solubility.Incorporation of lipophilic moieties, enzymatic glucosylation. mdpi.comnih.gov
Co-administration with Inhibitors Reduces efflux of the drug from intestinal cells.Co-administration with inhibitors of BCRP and MRP2 transporters. frontiersin.org
Enzymatic Pre-treatment Converts glycoside to the more absorbable aglycone.Use of glycosidase to hydrolyze baicalin to baicalein. semanticscholar.org

Novel Formulation and Delivery Systems

Nanoparticle-Based Delivery for Enhanced Efficacy

Various types of nanoparticles have been investigated for the delivery of baicalein. For instance, chitosan, a natural polysaccharide, has been used to encapsulate baicalein due to its biocompatibility, biodegradability, and mucoadhesive properties. Baicalein-loaded chitosan nanoparticles have demonstrated potential in improving drug permeability in the airways, suggesting a promising approach for respiratory applications.

Another approach involves the use of solid lipid nanoparticles (SLNs). Studies have shown that co-delivering baicalein with other therapeutic agents, such as docetaxel, in SLNs can improve anti-tumor efficiency in lung cancer models. Similarly, nano-micelles formulated with glycyrrhizic acid and baicalein have exhibited a remarkable 4600-fold increase in water solubility.

Research has also explored the use of amine-modified mesoporous silica nanoparticles (MSNs) to encapsulate baicalein. This method has been shown to significantly enhance the drug delivery rate and prolong the release of baicalein for up to 216 hours. Furthermore, these nanoparticle-encapsulated forms of baicalein have demonstrated effective cellular internalization and notable anti-inflammatory effects in human gingival epithelial cells. The development of baicalein nanocrystals and nanoemulsions are other strategies that have been explored to increase its solubility and absorption rate.

The table below summarizes various nanoparticle-based systems developed for baicalein delivery:

Nanoparticle SystemKey FindingsReference(s)
Chitosan NanoparticlesImproved drug permeability in airways.
Solid Lipid Nanoparticles (SLNs)Co-delivery with docetaxel improved anti-tumor efficiency.
Glycyrrhizic Acid-Baicalein Nano-micelles4600-fold increase in water solubility.
Amine-Modified Mesoporous Silica Nanoparticles (MSNs)Enhanced delivery rate and prolonged release up to 216 hours.
Iron Oxide NanoparticlesInduced significant cytotoxicity in MDA-MB-231 breast cancer cells.

Enzymatic Glucosylation for Improved Water Solubility

Enzymatic glucosylation is a highly efficient method for enhancing the water solubility of poorly soluble compounds like baicalein. This process involves the attachment of glucose moieties to the parent molecule, a reaction catalyzed by specific enzymes such as glucosyltransferases. This modification can significantly improve the physicochemical properties of the compound without compromising its biological activity.

A key enzyme used in this process is amylosucrase from Deinococcus geothermalis. Studies have shown that this enzyme can effectively synthesize baicalein-6-O-α-glucoside, with a maximum yield of 59.1% under optimized conditions. The resulting glucosylated baicalein demonstrates substantially greater water solubility and absorption rates compared to the original baicalein molecule.

Another enzymatic approach involves the use of cyclodextrin glucanotransferases (CGTases) to achieve transglucosylation of baicalin (baicalein-7-O-glucuronide). This process has been successful in producing baicalin glucosides with one to seventeen glucose moieties attached. The two primary products, Baicalein-7-O-α-D-Glucuronidyl-(1→4')-O-α-D-Glucopyranoside (BG1) and Baicalein-7-O-α-D-Glucuronidyl-(1→4')-O-α-D-Maltoside (BG2), showed remarkable increases in water solubility. Specifically, the water solubility of BG1 was 188 times higher than that of baicalin, while BG2's solubility was increased by a factor of 320.

Biosynthesis and Synthetic Approaches

Endogenous Biosynthesis in Medicinal Plants

In Scutellaria baicalensis, the synthesis of flavonoids like baicalein and its glycosides is a complex and highly regulated process.

Key Enzymes and Genetic Regulation in Scutellaria baicalensis

The biosynthesis of flavonoids in S. baicalensis involves a series of key enzymes. The pathway begins with phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). mdpi.com This is followed by the action of enzymes such as cinnamic acid 4-hydroxylase (C4H), p-coumaroyl CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). mdpi.compakbs.org

Specifically for the production of baicalein, a flavone 6-hydroxylase (F6H), identified as SbCYP82D1.1, plays a crucial role. frontiersin.orgsippe.ac.cn This enzyme facilitates the conversion of chrysin to baicalein. frontiersin.orgsippe.ac.cn The final step of glycosylation, leading to compounds like baicalin (baicalein 7-O-glucuronide), is catalyzed by UDP-glycosyltransferases (UGTs). biorxiv.orgnih.gov While baicalin is the most abundant glycoside, the formation of Baicalein 6-O-glucoside also relies on the availability of baicalein and the action of specific glucosyltransferases. nih.gov

The regulation of this pathway is controlled by transcription factors, particularly from the MYB family. mdpi.com For instance, SbMYB45 and SbMYB86.1 can enhance the transcription of the CHI gene, boosting flavone content. mdpi.com The expression of these key enzyme genes, including FNSII, GUS, and UBGAT, is critical in the biosynthesis of baicalin and related compounds. researchgate.net

Elucidation of the 4'-deoxyflavone Biosynthetic Pathway

Scutellaria species possess a specialized biosynthetic pathway for 4'-deoxyflavones, which lack a hydroxyl group at the 4'-position of the B-ring. nih.gov This unique pathway has evolved to produce compounds like baicalein and wogonin. nih.gov

The pathway starts with cinnamic acid, which is activated to cinnamoyl-CoA by a specific cinnamate-CoA ligase-like 7 (CLL-7). frontiersin.org This is then condensed with three molecules of malonyl-CoA by a root-specific chalcone synthase (CHS-2) and subsequently isomerized by chalcone isomerase (CHI) to form pinocembrin, a 4'-deoxyflavanone. frontiersin.org Pinocembrin serves as a key intermediate. nih.gov

A specific flavone synthase II isoform, FNSII-2, is responsible for converting pinocembrin to chrysin. nih.gov Chrysin is then hydroxylated at the 6-position by flavone 6-hydroxylase (SbF6H or CYP82D1.1) to yield baicalein. frontiersin.org Another enzyme, flavone 8-hydroxylase (SbF8H or SbCYP82D2), can convert chrysin to norwogonin. sippe.ac.cn The elucidation of this pathway has provided a complete picture of baicalein's biosynthesis from its initial precursors. frontiersin.orgsippe.ac.cn

Chemoenzymatic and Microbial Synthetic Production

To overcome the limitations of natural extraction, significant research has focused on developing alternative production methods for baicalein and its glycosides.

Engineered Microbial Platforms for Flavonoid Synthesis (e.g., Escherichia coli)

Escherichia coli has been successfully engineered as a microbial host for producing flavonoids. frontiersin.org By reconstructing the naringenin biosynthetic pathway in E. coli using genes from various sources (yeast, bacteria, and plants), researchers have created platforms for producing key flavonoid precursors. frontiersin.org

Specifically for baicalein derivatives, engineered E. coli has been used for the bioconversion of baicalein. nih.govnih.gov For the synthesis of baicalin, a glycosyltransferase that regioselectively transfers glucuronic acid to the 7-hydroxy group of baicalein was utilized. nih.gov To enhance productivity, strategies such as deleting competing genes and overexpressing genes like ugd (which converts UDP-glucose to UDP-glucuronic acid) have been employed. nih.gov These engineered systems have achieved significant titers of baicalein glycosides. For example, the production of baicalein directly from glucose in E. coli has been demonstrated, with yields reaching up to 214.1 mg/L in fed-batch fermentation. frontiersin.orgbiorxiv.org Further optimization of fermentation conditions has led to even higher production levels of baicalein-7-O-glucoside (568.8 mg/L) and baicalein-7-O-rhamnoside (877.0 mg/L). nih.gov

Regioselective Glycosylation and Derivative Synthesis

Regioselective glycosylation is crucial for synthesizing specific flavonoid glycosides. jmb.or.krmdpi.com Chemical synthesis methods often struggle with poor regioselectivity and require complex protection and deprotection steps. mdpi.com Enzymatic synthesis, however, offers a highly regioselective and milder alternative. vulcanchem.com

Amylosucrase from Deinococcus geothermalis has been used for the enzymatic synthesis of baicalein-6-O-α-glucoside, achieving a maximum yield of 59.1%. plos.org The enzyme exhibits regioselectivity for the C6 hydroxyl group when the B-ring lacks a 4'-hydroxyl group, as is the case with baicalein. plos.orgplos.org Other enzymes, such as cyclodextrin glucanotransferases (CGTases), have also been employed for the transglucosylation of baicalin, producing various baicalin glucosides. mdpi.com By engineering enzymes like CGTase from Paenibacillus macerans, researchers have improved the regioselectivity and product specificity for hydroxyflavone glycosylation. mdpi.com

Optimization of Biocatalytic Processes for Baicalein Glycosides

Optimizing the conditions for biocatalytic processes is key to maximizing the yield of baicalein glycosides. This involves adjusting parameters such as enzyme concentration, temperature, pH, and substrate concentrations.

For instance, in the enzymatic deglycosylation of baicalin to baicalein using cellulase, optimal conditions were found to be an enzyme concentration of 20 U/g, a temperature of 50°C, and a pH of 4.8 for 8 hours. spandidos-publications.com In another study, an ultrasound-assisted enzymatic pretreatment was optimized to enhance the conversion of baicalin to baicalein, with optimal conditions including a cellulase concentration of 1.1%, a pH of 5.5, and a temperature of 56.5°C. researchgate.net

For the synthesis of baicalin glucosides using CGTase, a response surface methodology was used to optimize variables like baicalin concentration, α-cyclodextrin concentration, temperature, and enzyme content, resulting in yields above 85%. mdpi.com Similarly, the production of baicalein-7-O-glucoside in engineered E. coli was optimized by refining cultivation conditions such as temperature and the concentration of inducers and carbon sources. nih.govresearchgate.net Probiotic-mediated bioconversion using Lactobacillus rhamnosus has also been optimized, achieving a molar yield of 66% for the conversion of baicalin to baicalein.

Advanced Research Methodologies and Translational Perspectives

In Vitro and In Vivo Experimental Models

Experimental models are fundamental to elucidating the biological activities and therapeutic potential of natural compounds. For flavonoids from Scutellaria species, a variety of cell and animal models have been employed, primarily focusing on baicalein and baicalin. These studies offer critical insights into the probable mechanisms of action for related glycosides like Baicalein 6-O-glucoside.

A vast number of studies have utilized human cancer cell lines to probe the anti-proliferative and pro-apoptotic effects of baicalein. These in vitro models are essential for initial screening and mechanistic investigations. nih.govmdpi.com Baicalein has demonstrated significant activity across a range of cancer cell lines, including those for breast, colorectal, and hematological malignancies, often by inducing cell cycle arrest and apoptosis. mdpi.comnih.govchemsrc.com For instance, in MDA-MB-231 breast cancer cells, baicalein has been shown to suppress metastasis by downregulating the Wnt/β-catenin pathway. chemsrc.com In colorectal cancer cell lines like HCT-116, it exerts potent S-phase arrest and pro-apoptotic effects. chemsrc.com

Beyond cancer, cell-based assays have been crucial in exploring the neuroprotective effects of baicalein and baicalin. Studies using primary cultured cortical neurons and cell lines like PC12 and SH-SY5Y have shown that these flavonoids can protect against oxidative stress and neurotoxicity, which are implicated in neurodegenerative diseases. aginganddisease.org

While organoid models—three-dimensional cell cultures that mimic organ structure and function—are increasingly used in medical research, their specific application to study this compound has not been reported. ucla.edu However, the extensive data from 2D cell line studies on its parent compound, baicalein, provides a strong rationale for using cancer and neuronal organoids to conduct more physiologically relevant future investigations.

Table 1: Selected In Vitro Studies of Baicalein in Human Cancer Cell Lines This table presents data for baicalein, the aglycone of this compound, to illustrate the potential areas of activity for related compounds.

Cell LineCancer TypeObserved Effects of BaicaleinKey Mechanistic Insights
MCF-7 Breast CancerInhibition of cell growth, induction of apoptosis. mdpi.comInduction of mitochondrial apoptotic cell death via ROS production. mdpi.com
MDA-MB-231 Breast CancerSuppression of proliferation, migration, and invasion. chemsrc.comDownregulation of SATB1 and the Wnt/β-catenin pathway. chemsrc.com
HCT-116 Colorectal CancerStrong growth suppression, S-phase cell cycle arrest, apoptosis. chemsrc.comActivation of caspase-3 and caspase-9. chemsrc.com
HepG2 Hepatocellular CarcinomaInhibition of cell growth. mdpi.comRegulation of ROS by releasing H₂O₂ and capturing O₂⁻ radicals. mdpi.com
RPMI 8226 Multiple MyelomaInhibition of proliferation, induction of apoptosis, G0/G1-phase arrest. nih.govInhibition of 12-LOX protein expression. nih.gov
CEM T-lymphoid LeukemiaInhibition of proliferation (IC₅₀ of 4.7 μM). nih.govInhibition of protein tyrosine kinase and reduction of PDGF-A mRNA expression. nih.gov

Animal models are indispensable for validating the in vitro efficacy and exploring the systemic effects of compounds in a living organism. Research on baicalein and baicalin has utilized a wide array of animal models for various diseases. This compound itself has been identified as a metabolite of baicalein in the intestines of mice, highlighting the physiological relevance of studying this specific glucoside. nih.govsci-hub.se

In oncology, xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, have confirmed the anti-tumor effects of baicalein observed in vitro. sci-hub.se For example, in vivo studies have supported the anti-proliferative effects of baicalein on colorectal cancer cells. chemsrc.com Similarly, baicalein has been shown to inhibit cardiac fibrosis in hypertensive rat models and suppress graft-versus-host disease in mice, demonstrating potent anti-inflammatory activity. chemsrc.com

For neurodegenerative diseases, animal models of Alzheimer's and Parkinson's disease have shown that baicalin and baicalein can attenuate cognitive deficits and neuropathological changes. In models of cerebral ischemia, baicalein has been found to significantly improve cognitive deficits and reduce oxidative damage in rats. aginganddisease.org

Table 2: Selected In Vivo Studies of Baicalein and Baicalin in Animal Models This table presents data for baicalein and its 7-O-glucuronide, baicalin, to showcase the therapeutic potential that warrants investigation for this compound.

Animal ModelDisease/ConditionCompoundKey Findings
Nude Mice with Colorectal Cancer Xenografts Colorectal CancerBaicaleinSupported in vitro data showing significant anti-proliferative effects. chemsrc.com
Spontaneously Hypertensive Rats Cardiac FibrosisBaicaleinInhibited cardiac fibrosis, reduced expression of pro-collagens and MMP-9. chemsrc.com
Rats with Permanent Focal Cerebral Ischemia (MCAO) Cerebral IschemiaBaicalinReduced expression of TLR2/4 and NF-κB, decreased iNOS and COX-2 activity. aginganddisease.org
Rats with Chronic Cerebral Hypoperfusion (2VO) Vascular DementiaBaicaleinImproved cognitive deficits and neuropathological changes, reduced oxidative stress markers. aginganddisease.org
High-Fat Diet (HFD)-Induced Obese Mice Obesity & Hepatic SteatosisBaicalinAmeliorated obesity and hepatic steatosis, improved metabolic disorders. pnas.org
APP/PS1 Mice Alzheimer's DiseaseBaicalinAttenuated spatial memory dysfunction by suppressing microglial overactivation.

Comprehensive Cell Line Studies and Organoid Models

Omics Technologies in Flavonoid Research

Omics technologies, including transcriptomics and proteomics, offer a high-throughput, systems-level view of the molecular changes induced by a compound. These approaches have been instrumental in moving beyond single-target interactions to understand the complex network of pathways modulated by flavonoids like baicalein.

Transcriptome analysis, often performed using RNA sequencing (RNA-seq), has been applied to understand how baicalein affects gene expression in cancer cells. In human osteosarcoma (SaOS-2) cells, RNA-seq revealed that baicalein treatment significantly repressed the expression of genes related to the extracellular matrix, such as integrins and collagens, which are crucial for cancer cell adhesion and migration. biosynth.com

Chemoproteomics, a specialized application of proteomics, has been used to identify the direct protein targets of baicalin. In a study to understand its lipid-reducing effects, quantitative chemoproteomics identified carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation, as a direct target. pnas.org This finding provided a clear molecular mechanism for the observed anti-obesity and anti-steatosis activity of baicalin in animal models. pnas.org Proteomic analyses have also shed light on the antiviral mechanisms of baicalin, showing it can reduce the expression of viral proteins associated with replication and immune evasion. mdpi.com

While no specific transcriptomic or proteomic studies have been published for this compound, the results from baicalein and baicalin studies suggest that this compound likely modulates complex signaling networks related to inflammation, cell proliferation, and metabolism.

Systems biology and bioinformatics integrate multi-omics data with computational modeling to understand the holistic effects of a drug or compound on biological systems. semanticscholar.org For flavonoid research, these approaches help to identify key regulatory hubs and predict compound interactions.

Network pharmacology, a bioinformatics method, has been used to analyze the complex interactions between the components of Scutellaria baicalensis and disease targets. nih.gov Such analyses have identified key targets like AKT1, EGFR, and CASP3 as being central to the herb's therapeutic effects. nih.gov Furthermore, molecular docking, a computational technique, has been used to predict the binding of baicalein and its derivatives to specific protein targets. One such study included this compound in its analysis of interactions with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, suggesting a potential inhibitory interaction. nih.gov

Integrating data from metabolomics, transcriptomics, and proteomics provides a powerful strategy to uncover the biosynthesis pathways of flavonoids in plants and their mechanisms of action in human disease models. mdpi.comsemanticscholar.org This integrated approach is essential for moving forward with understudied compounds like this compound, allowing researchers to build predictive models based on the extensive data available for its aglycone.

Transcriptomics and Proteomics Applications

Future Directions in Clinical Translation

The ultimate goal of pharmacological research is the translation of promising preclinical findings into effective clinical therapies. ucla.edu While baicalein and baicalin have been the subject of extensive preclinical investigation, their progression to the clinic has been hampered by challenges such as low bioavailability. wjgnet.comresearchgate.net The future clinical translation of this compound depends on a systematic research effort that builds upon the knowledge gained from its related compounds.

A critical first step is to conduct comprehensive preclinical studies specifically on this compound. This includes detailed in vitro testing across a panel of relevant cell lines (e.g., cancer, neuronal, immune cells) and validation in appropriate animal models. The fact that it is a known metabolite of baicalein makes these studies particularly compelling, as it may possess unique pharmacokinetic properties or biological activities. nih.govsci-hub.se

Future research should focus on:

Direct Biological Characterization: Elucidating the specific anti-inflammatory, anti-cancer, and neuroprotective activities of pure this compound to determine if they differ significantly from baicalein or baicalin.

Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its stability, permeability, and how it is metabolized is crucial for any potential therapeutic application.

Comparative Omics Studies: Performing transcriptomic and proteomic analyses to compare the cellular responses induced by this compound with those of baicalein and baicalin. This could reveal unique mechanisms of action or target preferences.

Advanced Drug Delivery Systems: Exploring strategies like nanoformulations to enhance the solubility and bioavailability of this compound, thereby improving its potential for systemic delivery and therapeutic efficacy. wjgnet.commdpi.com

By systematically addressing these research gaps, the scientific community can determine whether this compound holds distinct therapeutic promise and justify its advancement along the translational pathway from laboratory discovery to potential clinical trials. nih.gov

Current Status of Preclinical Evidence

The preclinical evaluation of this compound, a flavonoid glycoside, is in its nascent stages, with research primarily focusing on its potential as an anti-inflammatory and anticancer agent. Found in plants such as Thymus serpyllum L. and as a metabolite of baicalein, its biological activities are a subject of growing interest. chemfaces.comsci-hub.se

An important area of investigation has been its interaction with key biological targets. A molecular docking study analyzed the binding affinity of this compound to cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and various cancers. The results indicated a strong molecular interaction with COX-2, suggesting a potential mechanism for its anti-inflammatory and anticancer effects. researchgate.net

In terms of its anticancer properties, one study reported that this compound displays moderate cytotoxic activity against the human prostate cancer cell line, PC-3. chemfaces.com The glycoside moiety is thought to enhance its solubility and bioavailability compared to its aglycone, baicalein, potentially allowing for more effective interaction with biological systems. biosynth.com It is believed to exert its effects by modulating key signaling pathways associated with inflammation, oxidative stress, apoptosis, and cell cycle arrest. biosynth.com

However, a significant portion of the understanding of this compound's preclinical profile is extrapolated from studies on its aglycone, baicalein. Baicalein itself has demonstrated a wide range of pharmacological activities, and its metabolites, including this compound, are thought to contribute to these effects. sci-hub.senih.gov

Table 1: Preclinical Research Findings for this compound

Research AreaFindingCell Line/ModelSource(s)
Anticancer Moderate cytotoxic activityPC-3 (Prostate Cancer) chemfaces.com
Anti-inflammatory/Anticancer Strong molecular interaction with COX-2Molecular Docking Study researchgate.net
General Activity Potential modulation of signaling pathways related to inflammation, oxidative stress, apoptosis, and cell cycle arrest.Inferred from general studies biosynth.com

Challenges and Prospects for Human Clinical Trials

As of now, there are no reported human clinical trials specifically for this compound. mdpi.com The transition from preclinical findings to clinical applications presents several challenges, many of which are common to flavonoid glycosides.

A primary obstacle is the limited oral bioavailability and rapid metabolism of these compounds. mdpi.comtandfonline.com For instance, studies on the related compound baicalin show that it is metabolized to its aglycone, baicalein, by intestinal microbiota, which is a rate-limiting step for its absorption. mdpi.com Subsequently, baicalein undergoes extensive metabolism in the liver. sci-hub.se This rapid breakdown and clearance can make it difficult to achieve and maintain therapeutic concentrations in the body.

The lack of precise molecular target identification and a comprehensive understanding of the long-term effects for many flavonoid glycosides, including by extension this compound, further complicates their clinical development. mdpi.com Overcoming these hurdles will likely require the development of advanced formulation strategies, such as novel drug delivery systems, to enhance bioavailability and protect the compound from rapid metabolism. mdpi.com

Future prospects for the clinical application of this compound will heavily depend on more extensive preclinical research to clearly define its mechanisms of action, establish a robust safety profile, and demonstrate significant efficacy in in vivo models. Well-designed clinical trials will then be necessary to validate its therapeutic potential, with a particular focus on its pharmacokinetics in humans and long-term safety. mdpi.com

Development of Multi-Target Therapeutic Strategies

The development of multi-target therapeutic strategies involving this compound is an area with theoretical potential but currently lacks direct scientific investigation. The concept of multi-target therapies, where a compound or a combination of compounds acts on multiple signaling pathways simultaneously, is a promising approach in treating complex diseases like cancer.

While there is no specific research on this compound in combination therapies, studies on its aglycone, baicalein, offer some insights into potential future directions. Baicalein has been investigated in combination with conventional chemotherapy agents, showing synergistic effects in some preclinical models. sci-hub.se For example, combination therapy of baicalein with gemcitabine has been shown to inhibit migration in human pancreatic cancer cells. sci-hub.se

The rationale for using flavonoid glycosides in multi-target strategies stems from their ability to modulate various signaling pathways involved in inflammation and cell proliferation. usm.my For this compound, its suggested interaction with COX-2 could be a valuable component in a multi-pronged therapeutic approach. researchgate.net

Future research may explore combining this compound with other therapeutic agents to enhance efficacy, reduce the required dosages of more toxic drugs, and overcome drug resistance. However, significant foundational research is first needed to establish the individual therapeutic profile and mechanisms of action of this compound before it can be effectively integrated into multi-target strategies.

Conclusion and Future Research Directives for Baicalein 6-o-glucoside

Synthesis of Current Academic Understanding

Baicalein 6-O-glucoside is a flavonoid glycoside, a natural compound derived from the aglycone baicalein. cymitquimica.com It is found in medicinal plants such as Scutellaria baicalensis (Chinese Skullcap), Oroxylum indicum, and Thymus serpyllum L. biosynth.comchemfaces.com The core structure consists of baicalein (5,6,7-trihydroxyflavone) with a glucose molecule attached at the 6-position. cymitquimica.com This glycosidic linkage is significant as it enhances the compound's water solubility and bioavailability compared to its aglycone, baicalein, potentially allowing for more effective interaction with biological systems. cymitquimica.combiosynth.comnih.gov

The current academic understanding of this compound points primarily towards its potent antioxidant and anti-inflammatory properties. cymitquimica.combiosynth.com Its mode of action involves scavenging reactive oxygen species (ROS) and modulating key signaling pathways associated with oxidative stress and inflammation. biosynth.comnih.gov Research has shown that a synthesized variant, Baicalein-6-α-glucoside, effectively activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that protects against inflammatory diseases. nih.gov This activation leads to the suppression of ROS production. nih.gov Furthermore, studies indicate that this compound is gradually converted to its active aglycone, baicalein, inside cells, suggesting it may function as a more bioavailable prodrug. nih.gov While research on this specific glucoside is less extensive than on its parent compound or the related baicalin (baicalein 7-O-glucuronide), the existing evidence establishes it as a promising bioactive molecule for pharmacological research. biosynth.comnih.govwjgnet.com

Summary of Research Findings for this compound

Research AreaKey FindingsSource(s)
Natural SourcesIsolated from Scutellaria baicalensis, Oroxylum indicum, Thymus serpyllum L., and Cephalocereus senilis. biosynth.comchemfaces.comnih.gov
Chemical PropertiesA glycosylated form of baicalein, with the glucose moiety enhancing solubility and bioavailability. cymitquimica.combiosynth.comnih.gov
Anti-inflammatory ActivityDecreases the production of nitric oxide (NO) in lipopolysaccharide (LPS)-treated cells. Some studies noted cytotoxicity at concentrations of 50 μM. nih.gov
Antioxidant ActivityExhibits potent antioxidant properties by scavenging reactive oxygen species (ROS). biosynth.com
Mechanism of ActionModulates signaling pathways like Nrf2. It is converted to baicalein within cells, which then exerts further biological effects. biosynth.comnih.gov
Potential ApplicationsSubject of interest for developing treatments for inflammatory disorders and certain cancers. Primarily used in pharmacological research. biosynth.com

Identification of Unexplored Therapeutic Avenues

While current research has illuminated the anti-inflammatory and antioxidant potential of this compound, numerous therapeutic avenues remain unexplored. The extensive pharmacological profile of its aglycone, baicalein—which includes anticancer, neuroprotective, and hepatoprotective effects—provides a clear roadmap for future investigations into the glycoside form. nih.govtandfonline.comnih.gov

Oncology: Baicalein has demonstrated significant anticancer activity against a wide range of cancers, including breast, prostate, and liver cancer, by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. tandfonline.comnih.govmdpi.com Given that this compound functions as a more bioavailable precursor to baicalein, it is critical to systematically evaluate its efficacy in various cancer models. nih.gov Future studies should explore its potential as a standalone chemotherapeutic agent or as an adjunct to conventional therapies to enhance efficacy and overcome drug resistance. semanticscholar.orgnih.gov

Neuroprotection: Both baicalin and baicalein have shown promise in protecting against neurodegenerative diseases and ischemic brain injury. nih.govtandfonline.commdpi.com They achieve this by mitigating oxidative stress, reducing neuroinflammation, and modulating signaling pathways related to neuronal survival. tandfonline.com The potential for this compound to cross the blood-brain barrier and deliver baicalein directly to the central nervous system is a compelling, yet unexplored, therapeutic angle for conditions like Alzheimer's, Parkinson's, and stroke. nih.gov

Hepatoprotective and Metabolic Disorders: Baicalein and baicalin are well-documented for their ability to protect the liver from various insults and to modulate lipid metabolism. wjgnet.commdpi.com Research into this compound could extend to its effects on non-alcoholic fatty liver disease (NAFLD), hepatic fibrosis, and other metabolic syndromes, where inflammation and oxidative stress are key pathological drivers. nih.govmdpi.com

Cardiovascular Diseases: The anti-inflammatory and antioxidant properties of related flavonoids are known to be beneficial in the context of cardiovascular diseases like atherosclerosis. Investigating the role of this compound in modulating endothelial function, inhibiting inflammatory responses in the arterial wall, and preventing plaque formation represents a significant and unexplored opportunity.

Prospective Methodological Advancements for Comprehensive Characterization

To fully unlock the therapeutic potential of this compound, significant methodological advancements are required for its characterization, production, and delivery.

Advanced Analytical and Isolation Techniques: The comprehensive characterization of this compound in various plant sources necessitates the use of high-resolution analytical methods like UHPLC/ESI-Q-Orbitrap-MS for precise identification and quantification. nih.gov Developing optimized and scalable isolation techniques, such as preparative chromatography, is crucial for obtaining the high-purity compound required for rigorous pharmacological testing. nih.gov

Synthetic and Biosynthetic Production: The low yield of this compound from natural sources limits its research and development. nih.gov Future efforts should focus on novel synthetic or enzymatic approaches to produce the compound efficiently. For instance, enzymatic transglycosylation, which has been used to synthesize glycosylated derivatives of baicalein and baicalin, could be optimized for this compound. nih.govmdpi.com Furthermore, heterologous biosynthesis in microbial or plant chassis, a technique being explored for baicalein, could offer a sustainable and high-yield production platform. nih.gov

‘Omics’ and Systems Biology Approaches: To elucidate the compound's precise mechanisms of action, future research should employ systems biology approaches. Proteomics and metabolomics can identify the specific proteins and metabolic pathways modulated by this compound, moving beyond the current general understanding. cellphysiolbiochem.com This will help in identifying specific molecular targets and understanding its polypharmacological effects.

Advanced Drug Delivery Systems: Although glycosylation improves bioavailability, its therapeutic efficacy could be further enhanced. Developing advanced drug delivery systems, such as nanonization, solid dispersions, or micelles, could improve its solubility, stability, and targeted delivery. researchgate.net These strategies are already being investigated for baicalin to overcome its low bioavailability and could be adapted for this compound.

Long-Term Impact on Natural Product-Based Drug Development

The focused investigation of this compound holds significant long-term implications for the broader field of natural product-based drug development. It exemplifies a shift from studying crude plant extracts or their most abundant active compounds to a more nuanced approach that values the specific roles of minor constituents and their glycosidic variants.

The study of this compound underscores the critical role of glycosylation as a natural strategy to modify the pharmacokinetic and pharmacodynamic properties of a parent molecule. nih.gov A deeper understanding of how the specific attachment of a sugar moiety at the 6-position influences baicalein's activity can serve as a model for investigating other flavonoid glycosides. This could unlock a vast library of natural compounds that have been previously overlooked.

Success in developing this compound as a therapeutic agent, potentially as a more effective prodrug of baicalein, would validate the strategy of exploring specific isomers and glycosides of known bioactive compounds. semanticscholar.org This could invigorate drug discovery programs to revisit other well-known natural products and their various derivatives. Ultimately, this line of research contributes to building a more sophisticated understanding of plant secondary metabolism and reinforces the value of medicinal plants as a vital and complex source of novel drug candidates for treating a wide range of human diseases.

Q & A

Q. How is Baicalein 6-O-glucoside structurally characterized, and what analytical methods are recommended for its identification?

this compound (C21H20O10, MW 432.4) is a flavonoid glycoside characterized by a glucose moiety attached to the 6-hydroxy group of baicalein. Structural elucidation typically employs:

  • Nuclear Magnetic Resonance (NMR) for resolving hydroxyl and glycosidic linkage positions.
  • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for purity assessment and quantification .
  • UV-Vis spectroscopy to confirm flavonoid absorption patterns (e.g., 270–280 nm for the aglycone backbone) .

Q. What are the optimal storage conditions for this compound to ensure stability in experimental settings?

The compound should be stored in airtight, light-protected glass vials at 2–8°C to prevent hydrolysis of the glycosidic bond and oxidative degradation. Lyophilized forms are preferred for long-term stability .

Q. Which methodologies are effective for detecting this compound in plant extracts or biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) enables sensitive quantification in complex matrices like cell lysates or herbal extracts.
  • Thin-Layer Chromatography (TLC) with vanillin-sulfuric acid staining can preliminarily identify glycosides based on Rf values and colorimetric reactions .

Advanced Research Questions

Q. How does the 6-O-glucoside moiety influence Baicalein’s molecular interactions with target proteins?

Molecular docking studies reveal that the glucoside group alters binding affinities by introducing steric hindrance or forming hydrogen bonds. For example:

  • This compound interacts with Leu352 (distance: 3.20 Å, energy: -1.98 kJ/mol) in certain cancer-related proteins, contrasting with baicalein’s stronger interactions at Tyr355 or Arg120 .
  • Advanced simulations (e.g., molecular dynamics) are recommended to assess conformational stability and solvent effects on binding .

Q. What experimental designs are robust for evaluating this compound’s antioxidant mechanisms in cell culture models?

  • Use CHO cell lines to measure ROS reduction via fluorescent probes (e.g., DCFH-DA), ensuring parallel controls for cell viability (e.g., Trypan Blue exclusion) .
  • Dose-response curves (e.g., 10–100 μM) and time-lapsed monitoring (0–72 hours) are critical to distinguish acute toxicity from sustained antioxidant effects .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., pro-oxidant vs. antioxidant effects)?

  • Context-dependent factors : Assess differences in cell types (e.g., cancer vs. normal), redox environments, and metabolite profiles (e.g., deglycosylation rates in vivo).
  • Method standardization : Ensure consistent protocols for compound solubilization (e.g., DMSO concentration ≤0.1%) and ROS detection assays .

Q. What strategies are effective for studying the biosynthesis of this compound in plant systems?

  • Gene knockout/overexpression : Target UDP-glucosyltransferases (UGTs) in model plants (e.g., Ipomoea nil) to validate enzymatic specificity for the 6-OH position .
  • Isotopic labeling : Track glucose incorporation using 13C^{13}\text{C}-labeled precursors in tissue cultures .

Q. How should researchers design experiments to assess the compound’s pharmacokinetics and metabolite profiling?

  • In vitro models : Simulate intestinal absorption with Caco-2 cell monolayers and phase I/II metabolism using liver microsomes.
  • LC-MS-based metabolomics : Identify major metabolites (e.g., deglycosylated baicalein) and quantify bioavailability in plasma .

Methodological Best Practices

  • Reproducibility : Follow guidelines for detailed experimental reporting, including solvent systems, instrument parameters, and statistical analyses (e.g., ANOVA with post-hoc tests) .
  • Data presentation : Use tables to compare binding energies (e.g., docking results ) and figures to illustrate dose-dependent effects (e.g., ROS reduction curves ).
  • Critical evaluation : Address limitations such as sample purity (≥95% by HPLC) and potential off-target interactions in mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.